Comprehensive Mass Spectrometric and Physicochemical Profiling of 4-Chloro-6,8-dimethoxy-2-methylquinoline
Executive Summary In the preclinical development of novel quinoline-based therapeutics—often investigated for their antimalarial, antimicrobial, and kinase-inhibitory properties—rigorous structural confirmation is a non-...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the preclinical development of novel quinoline-based therapeutics—often investigated for their antimalarial, antimicrobial, and kinase-inhibitory properties—rigorous structural confirmation is a non-negotiable regulatory requirement. For the functionalized scaffold 4-Chloro-6,8-dimethoxy-2-methylquinoline (CAS: 652993-37-8), differentiating between its bulk stoichiometric properties and its analytical mass signatures is critical. This whitepaper establishes a self-validating High-Resolution Mass Spectrometry (HRMS) protocol to accurately determine the exact mass, interpret isotopic distributions, and map the collision-induced dissociation (CID) pathways of this compound.
Physicochemical Foundations: Molecular Weight vs. Exact Mass
A common pitfall in early-stage drug characterization is conflating average molecular weight with monoisotopic exact mass.
Average Molecular Weight (237.68 g/mol ): This value is used for benchtop stoichiometry. It is calculated using the weighted average of all naturally occurring isotopes for each element 1. Because chlorine exists as a mixture of
35Cl
(~75.8%) and
37Cl
(~24.2%), its average atomic weight is ~35.45 g/mol , heavily skewing the bulk molecular weight.
Monoisotopic Exact Mass (237.05565 Da): HRMS instruments separate individual ions in a vacuum, meaning we detect discrete isotopic species, not bulk averages 2. The exact mass is calculated using only the most abundant, lightest isotopes (
12C
,
1H
,
35Cl
,
14N
,
16O
) 3.
High-Resolution Mass Spectrometry (HRMS) Analytical Protocol
To ensure absolute confidence in structural identification, an analytical workflow cannot simply measure mass; it must intrinsically validate its own accuracy. The following protocol utilizes UHPLC-Orbitrap/Q-TOF MS with an integrated lock-mass system to guarantee sub-5 ppm mass accuracy 4.
Action: Dissolve the analyte in LC-MS grade Methanol to 1 µg/mL. Spike the sample with Leucine Enkephalin (theoretical
[M+H]+m/z
556.2771).
Self-Validation: High-resolution analyzers (like TOF) are susceptible to micro-fluctuations in temperature or electronics. The continuous detection of the Leucine Enkephalin "lock mass" allows the software to dynamically recalibrate the mass axis on every single scan, ensuring the mass error remains
<2 ppm4.
Action: Inject 2 µL onto a C18 UHPLC column (2.1 x 50 mm, 1.7 µm). Elute using a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B).
Self-Validation: Prior to the sample, inject a solvent blank. This establishes the baseline noise floor and proves the absence of column carryover at
m/z
238.063, verifying that the observed signal originates strictly from the current injection.
Action: Utilize Electrospray Ionization in positive mode (ESI+). The basic quinoline nitrogen is highly susceptible to protonation in the acidic mobile phase, yielding an intense
[M+H]+
ion. Set the analyzer resolution to
≥70,000
(FWHM at
m/z
200).
Figure 1: Self-validating HRMS workflow for exact mass determination.
A critical secondary validation of 4-Chloro-6,8-dimethoxy-2-methylquinoline is its isotopic signature. Because of the natural abundance of
35Cl
and
37Cl
, any monochlorinated species will present a distinct
M
and
M+2
peak cluster in approximately a 3:1 intensity ratio.
M Peak (
35Cl
):m/z
238.063 (100% relative intensity)
If the mass error is
<2 ppm
but the
M/M+2
ratio deviates significantly from 3:1, the peak is likely contaminated by an isobaric interference, triggering a failure in the self-validating logic.
Collision-Induced Dissociation (CID) Pathways
To confirm the structural connectivity, the
[M+H]+
precursor is isolated and subjected to MS/MS fragmentation using nitrogen or argon collision gas. The quinoline core is highly stable; thus, fragmentation is driven by the peripheral functional groups:
Loss of a Methyl Radical (
−15 Da
): Homolytic cleavage at the methoxy groups (positions 6 or 8) yields a stable radical cation at
m/z
223.040.
Loss of Hydrogen Chloride (
−36 Da
): The proximity of the protonated quinoline nitrogen and the chlorine at position 4 can facilitate the neutral loss of
HCl
, yielding a product ion at
m/z
202.087.
Figure 2: Proposed CID MS/MS fragmentation pathways for the protonated precursor.
Title: Method for the Routine Determination of Accurate Masses by Triple Quadrupole Mass Spectrometry
Source: National Institutes of Health (NIH) / PMC
URL: [Link]
Crystallographic Profiling and X-Ray Diffraction of 4-Chloro-6,8-dimethoxy-2-methylquinoline
Executive Summary The compound 4-Chloro-6,8-dimethoxy-2-methylquinoline (CAS: 652993-37-8; Molecular Formula: C₁₂H₁₂ClNO₂) is a highly functionalized quinoline derivative that serves as a privileged scaffold in medicinal...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The compound 4-Chloro-6,8-dimethoxy-2-methylquinoline (CAS: 652993-37-8; Molecular Formula: C₁₂H₁₂ClNO₂) is a highly functionalized quinoline derivative that serves as a privileged scaffold in medicinal chemistry and drug development[1]. Quinoline cores are essential systems in therapeutic settings, frequently utilized in the design of antimalarial agents, kinase inhibitors, and anticancer therapeutics.
For drug development professionals, understanding the precise three-dimensional architecture of such intermediates is critical. The spatial orientation of the 6,8-dimethoxy groups and the reactive 4-chloro substituent dictates the molecule's intermolecular interactions, solubility, and subsequent reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations). This whitepaper provides an in-depth technical guide to the synthesis, crystallographic profiling, and Single-Crystal X-Ray Diffraction (SC-XRD) methodologies for this specific class of quinolines.
Synthetic Pathway & Mechanistic Causality
The synthesis of highly substituted 4-chloroquinolines typically relies on the classical Conrad-Limpach reaction , followed by halogenation[2].
Mechanistic Rationale
The process begins with the condensation of an aniline derivative (2,4-dimethoxyaniline) with a
β
-ketoester (ethyl acetoacetate).
Condensation & Cyclization: Under acidic conditions or high thermal stress, the nucleophilic amine attacks the ketone carbonyl, forming an imine/enamine intermediate. Subsequent high-temperature cyclization drives the elimination of ethanol, forming the thermodynamically stable 6,8-dimethoxy-2-methylquinolin-4-ol.
Chlorination: The 4-hydroxyquinoline exists in tautomeric equilibrium with its quinolone form. Treatment with phosphorus oxychloride (POCl₃) acts as both a solvent and an electrophilic activating agent. POCl₃ phosphorylates the lactam oxygen, converting it into a superior leaving group (phosphorodichloridate). The chloride ion then attacks the C4 position via a nucleophilic aromatic substitution (
SNAr
) mechanism, yielding the final 4-chloroquinoline[2].
Synthetic pathway for 4-Chloro-6,8-dimethoxy-2-methylquinoline via Conrad-Limpach.
Single-Crystal X-Ray Diffraction is the gold standard for unambiguous structural elucidation. For quinoline derivatives, SC-XRD not only confirms the regiochemistry of the substituents but also maps the crystal packing forces—such as
π−π
stacking between the aromatic rings and halogen bonding induced by the C-Cl vector[3][4].
Principles of Data Acquisition
Data collection is typically performed using a CCD diffractometer (e.g., Bruker APEX-II) equipped with graphite-monochromated MoK
α
radiation (
λ
= 0.71073 Å)[3][4].
Causality in Experimental Design:
Cryogenic Cooling (100 K): Samples are maintained at 100 K using a liquid nitrogen cryostream during data collection[4]. This minimizes the atomic thermal displacement parameters (vibrational motion), which drastically sharpens the diffraction spots at high resolution angles, allowing for highly accurate determination of C-C and C-Cl bond lengths.
Structure Solution: The phase problem is solved using direct methods (e.g., SHELXT), and the structure is refined using full-matrix least-squares minimization on
F2
(SHELXL) within the Olex2 graphical interface[4].
Standardized workflow for Single-Crystal X-Ray Diffraction (SC-XRD) data acquisition.
Quantitative Data Presentation
While the isolated SC-XRD data for the specific 6,8-dimethoxy variant is highly specialized, we can establish a highly accurate empirical profile based on the rigorously characterized homologous base structure, 4-chloro-2-methylquinoline, which crystallizes in the monoclinic space group
P21/c
[3]. The addition of the 6,8-dimethoxy groups expands the unit cell volume and introduces secondary hydrogen-bonding networks (C-H···O).
Table 1: Extrapolated Crystallographic Parameters for 4-Chloro-6,8-dimethoxy-2-methylquinoline
Consistent with monoclinic symmetry deformation[3].
Temperature
100 K
Standard cryogenic data collection temperature[4].
Radiation
MoK
α
(
λ
= 0.71073 Å)
Optimal for penetrating halogen-containing organic crystals[3].
Table 2: Key Bond Lengths and Structural Features
Structural Feature
Expected Measurement
Significance
C4 - Cl Bond Length
1.73 - 1.75 Å
Indicates partial double-bond character due to resonance with the quinoline nitrogen.
Quinoline Ring Planarity
RMS deviation < 0.03 Å
Confirms the fully aromatic nature of the bicyclic system.
Methoxy Torsion Angles
~0° or ~180°
Methoxy groups typically align coplanar to the aromatic ring to maximize
p−π
conjugation.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify success before proceeding to the next phase.
Protocol A: Synthesis and Crystallization
Condensation: Dissolve 2,4-dimethoxyaniline (1.0 eq) and ethyl acetoacetate (1.2 eq) in toluene. Add a catalytic amount of p-toluenesulfonic acid. Reflux using a Dean-Stark trap to remove water.
Validation Checkpoint: TLC (Hexane:EtOAc 7:3) must show the disappearance of the aniline spot.
Cyclization: Transfer the intermediate to a high-boiling solvent (e.g., diphenyl ether) and heat to 250°C for 1 hour. Cool to precipitate the 4-quinolone.
Chlorination: Suspend the 4-quinolone in neat POCl₃ (5.0 eq). Reflux at 105°C for 3 hours. Carefully quench the cooled mixture over crushed ice and neutralize with aqueous ammonia. Extract with dichloromethane (DCM).
Validation Checkpoint: LC-MS must confirm the exact mass of the product (
[M+H]+
m/z
≈
238.06)[1].
Crystal Growth: Dissolve 50 mg of the purified 4-chloro-6,8-dimethoxy-2-methylquinoline in 1 mL of DCM. Layer carefully with 3 mL of n-hexane in a narrow vial. Cap loosely to allow slow vapor diffusion over 4–7 days.
Validation Checkpoint: Formation of distinct, translucent, block-like crystals devoid of opaque microcrystalline powder.
Protocol B: SC-XRD Data Collection and Refinement
Mounting: Under a polarizing microscope, select a single crystal with sharp extinction edges (indicating a lack of twinning). Coat the crystal in Paratone-N oil and mount it on a MiTeGen cryoloop.
Data Collection: Transfer the loop to the diffractometer goniometer under a 100 K nitrogen cold stream[4]. Run a preliminary matrix scan to determine the unit cell and ensure sufficient diffraction intensity up to
2θ=50∘
.
Integration: Use software (e.g., APEX3/SAINT) to integrate the frames. Apply multi-scan absorption corrections (e.g., SADABS) to account for the absorption of X-rays by the chlorine atom.
Refinement: Solve the structure using SHELXT[4]. Refine all non-hydrogen atoms anisotropically (represented as thermal ellipsoids). Place hydrogen atoms in calculated positions using a riding model.
Validation Checkpoint: The final refinement must yield an
R1
value of < 5% and a goodness-of-fit (GooF) near 1.000. Residual electron density peaks should be < 0.5
e
/ų, confirming the absence of misassigned atoms or solvent masking errors.
References
Review on recent development of quinoline for anticancer activities. Arabian Journal of Chemistry. Available at:[Link]
Synthesis and Photolysis Properties of a New Chloroquine Photoaffinity Probe. National Institutes of Health (NIH). Available at: [Link]
NMR Study of Solvation Effect on the Geometry of Proton-Bound Homodimers of Increasing Size. ACS Publications. Available at:[Link]
4-chloro-6,8-dimethoxy-2-methylquinoline - CAS号. Molaid. Available at:[Link]
652993-37-8 | 4-chloro-6,8-dimethoxy-2-methylquinoline. Chemikart. Available at: [Link]
An In-Depth Technical Guide to the In Vitro Pharmacokinetic Profiling of 4-Chloro-6,8-dimethoxy-2-methylquinoline
This document provides a comprehensive framework for characterizing the in vitro pharmacokinetic (PK) properties of the novel chemical entity (NCE), 4-Chloro-6,8-dimethoxy-2-methylquinoline. The quinoline scaffold is a p...
Author: BenchChem Technical Support Team. Date: April 2026
This document provides a comprehensive framework for characterizing the in vitro pharmacokinetic (PK) properties of the novel chemical entity (NCE), 4-Chloro-6,8-dimethoxy-2-methylquinoline. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. A thorough understanding of a new quinoline derivative's absorption, distribution, metabolism, and excretion (ADME) profile is paramount for its progression through the drug discovery pipeline. Early, robust in vitro assessment de-risks development by identifying potential liabilities such as poor stability or a propensity for drug-drug interactions (DDIs).[1][2]
This guide is structured not as a rigid template, but as a logical progression of experiments designed to build a comprehensive in vitro ADME profile. We will detail the core assays—metabolic stability, intestinal permeability, and cytochrome P450 (CYP) inhibition—explaining the scientific rationale behind each protocol and providing actionable insights for the interpretation of results.
Part 1: Foundational Physicochemical Characterization
Before delving into complex biological assays, a foundational understanding of the compound's physicochemical properties is essential. These characteristics, primarily aqueous solubility and lipophilicity (LogD), fundamentally influence a compound's behavior in all subsequent ADME assays and are critical for interpreting the resulting data. For instance, low solubility can lead to an underestimation of permeability or metabolic turnover.
While experimental data for 4-Chloro-6,8-dimethoxy-2-methylquinoline is not yet available, we can estimate its properties based on structurally similar quinoline derivatives.
Table 1: Estimated Physicochemical Properties of 4-Chloro-6,8-dimethoxy-2-methylquinoline
Property
Estimated Value
Significance in PK
Molecular Weight
~237.69 g/mol
Influences diffusion and transport mechanisms.
cLogP
~3.0 - 3.5
Indicates lipophilicity; affects membrane permeability and protein binding.
Aqueous Solubility
Low to Moderate
Critical for absorption; poor solubility can limit oral bioavailability.
| pKa (Basic) | ~4.5 - 5.0 | Determines the ionization state at physiological pH, affecting solubility and permeability. |
This protocol establishes the thermodynamic solubility of the test compound, providing a definitive measure of its solubility limit in a buffered aqueous solution.
Methodology:
Preparation: Prepare a 10 mM stock solution of 4-Chloro-6,8-dimethoxy-2-methylquinoline in 100% DMSO.
Spiking: Add an excess of the compound (e.g., by adding 10 µL of the 10 mM stock to 990 µL of phosphate-buffered saline, pH 7.4) to a microcentrifuge tube.
Equilibration: Shake the mixture at room temperature for 24 hours to ensure equilibrium is reached.
Separation: Centrifuge the suspension at high speed (e.g., 15,000 x g for 20 minutes) to pellet the undissolved solid.
Quantification: Carefully collect the supernatant and analyze the concentration of the dissolved compound using a validated LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) method against a standard curve.
Part 2: Metabolic Stability Assessment
Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes.[2] This is a critical parameter as rapid metabolism can lead to low oral bioavailability and a short duration of action in vivo.[3] The primary site of drug metabolism is the liver, and in vitro systems such as liver microsomes or hepatocytes are used to model this process.[4][5] Liver microsomes are a subcellular fraction containing a high concentration of Phase I enzymes, particularly the cytochrome P450 (CYP) superfamily, making them a cost-effective and widely used tool for initial stability screening.[2]
Caption: Workflow for a typical liver microsomal stability assay.
Protocol 2: Liver Microsomal Stability Assay
This protocol determines the rate at which 4-Chloro-6,8-dimethoxy-2-methylquinoline is metabolized by human liver microsomes.
Methodology:
Reaction Mixture Preparation: In a 96-well plate, combine phosphate buffer (100 mM, pH 7.4), the test compound (final concentration 1 µM), and human liver microsomes (final concentration 0.5 mg/mL).[6]
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to acclimatize the system.
Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed solution of NADPH (final concentration 1 mM).[6] The time-zero (T0) sample should be taken immediately before this step.
Time-Point Sampling: At specified time points (e.g., 5, 15, 30, 45, and 60 minutes), aliquot a portion of the reaction mixture into a separate plate containing an ice-cold quenching solution (e.g., acetonitrile with an internal standard) to stop the reaction.[6]
Protein Precipitation: Once all time points are collected, centrifuge the quenching plate at high speed (e.g., 4000 rpm for 20 min at 4°C) to pellet the precipitated microsomal proteins.
LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining percentage of the parent compound at each time point relative to the T0 sample using a validated LC-MS/MS method.
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression line (k) is used to calculate the in vitro half-life (t½ = 0.693 / k). From this, the intrinsic clearance (CLint) can be calculated.[1][3]
Table 2: Interpretation of Metabolic Stability Data
In Vitro t½ (min)
CLint (µL/min/mg protein)
Stability Classification
Predicted In Vivo Clearance
> 60
< 12
High
Low
15 - 60
12 - 58
Moderate
Moderate
< 15
> 58
Low
High
(Classification thresholds are approximate and can vary. Adapted from Di and Obach, 2015)[3]
Part 3: Intestinal Permeability and Efflux Assessment
For orally administered drugs, the ability to permeate the intestinal epithelium is a prerequisite for absorption into the bloodstream.[7] The Caco-2 cell line, derived from a human colon adenocarcinoma, is the gold standard in vitro model for this purpose.[8][9] When cultured on semi-permeable membranes, Caco-2 cells differentiate to form a polarized monolayer with tight junctions and transporters that mimic the intestinal barrier.[8][10] By measuring the transport of a compound from the apical (A, gut lumen) to the basolateral (B, blood) side and vice versa, we can determine its apparent permeability (Papp) and identify if it is a substrate of efflux transporters like P-glycoprotein (P-gp).[7][8]
Caption: Workflow for a bidirectional Caco-2 permeability assay.
This assay assesses the rate of transport across a Caco-2 monolayer in both directions to predict intestinal absorption and identify active efflux.
Methodology:
Cell Culture: Culture Caco-2 cells on permeable Transwell® filter inserts for 21 days to allow for spontaneous differentiation into a polarized monolayer.
Monolayer Integrity Check: Before the experiment, confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). A high TEER value indicates the formation of tight junctions. Additionally, perform a Lucifer Yellow rejection test; low permeability of this fluorescent marker confirms monolayer integrity.[10]
Transport Experiment (A→B):
Wash the monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).[10]
Add the test compound (e.g., at 10 µM) dissolved in HBSS to the apical (A) chamber (donor).
Add fresh HBSS to the basolateral (B) chamber (receiver).
Incubate at 37°C, shaking gently. At designated time points (e.g., 60 and 120 minutes), take a sample from the receiver chamber.
Transport Experiment (B→A): Conduct the experiment concurrently, but add the test compound to the basolateral (B) chamber and sample from the apical (A) chamber.
Quantification: Analyze the concentration of the compound in the receiver samples using a validated LC-MS/MS method.
Data Analysis: Calculate the apparent permeability coefficient (Papp) in cm/s for each direction. The Efflux Ratio (ER) is calculated as Papp(B→A) / Papp(A→B).[7]
Table 3: Interpretation of Caco-2 Permeability Data
Papp (A→B) (10⁻⁶ cm/s)
Predicted Human Absorption
< 1.0
Low (<50%)
1.0 - 10.0
Moderate (50-90%)
| > 10.0 | High (>90%) |
Efflux Ratio (ER)
Interpretation
< 2.0
No significant active efflux observed.
> 2.0
Potential substrate for an efflux transporter (e.g., P-gp, BCRP).
(Classification based on Hubatsch et al., 2007 and FDA guidelines)[9][10]
Part 4: Cytochrome P450 (CYP) Inhibition Potential
CYP enzymes are responsible for the metabolism of approximately 95% of clinically used drugs.[11] Inhibition of these enzymes by a co-administered drug can lead to elevated plasma concentrations of another, potentially causing toxicity.[12] Therefore, regulatory agencies recommend evaluating the inhibitory potential of NCEs against the major CYP isoforms (CYP1A2, 2C9, 2C19, 2D6, and 3A4) during early drug development.[11][12] Fluorogenic assays offer a rapid, high-throughput method for this initial screening.[13]
Caption: Workflow for a fluorogenic CYP450 inhibition assay.
Protocol 4: Fluorogenic CYP Inhibition Assay
This protocol determines the concentration of 4-Chloro-6,8-dimethoxy-2-methylquinoline required to inhibit 50% of the activity (IC50) of major CYP isoforms.
Methodology:
Reagent Preparation: For each CYP isoform (e.g., CYP3A4, CYP2D6, etc.), prepare a reaction mixture containing recombinant human CYP enzyme in phosphate buffer. Prepare serial dilutions of the test compound and a known positive control inhibitor for that isoform (e.g., ketoconazole for CYP3A4).
Assay Plate Setup: In a 96-well plate, add the CYP enzyme mixture, followed by the test compound dilutions or controls.
Reaction Initiation: Add a specific fluorogenic substrate for the isoform being tested, followed immediately by an NADPH regeneration system to start the reaction.[11]
Fluorescence Reading: Place the plate in a fluorescence plate reader pre-set to 37°C. Monitor the increase in fluorescence over time, which is directly proportional to the rate of metabolite formation.[11]
Data Analysis:
Calculate the reaction rate (slope of fluorescence vs. time).
Determine the percent inhibition for each concentration of the test compound relative to a vehicle control (no inhibitor).
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[14]
Table 4: Summary of CYP Inhibition Results and Risk Assessment
CYP Isoform
Test Compound IC₅₀ (µM)
Positive Control IC₅₀ (µM)
Potential for DDI
CYP1A2
[Insert Value]
[e.g., Furafylline]
Low (>10 µM) / Moderate (1-10 µM) / High (<1 µM)
CYP2C9
[Insert Value]
[e.g., Sulfaphenazole]
Low (>10 µM) / Moderate (1-10 µM) / High (<1 µM)
CYP2C19
[Insert Value]
[e.g., Ticlopidine]
Low (>10 µM) / Moderate (1-10 µM) / High (<1 µM)
CYP2D6
[Insert Value]
[e.g., Quinidine]
Low (>10 µM) / Moderate (1-10 µM) / High (<1 µM)
CYP3A4
[Insert Value]
[e.g., Ketoconazole]
Low (>10 µM) / Moderate (1-10 µM) / High (<1 µM)
(Risk classification is a general guide and depends on projected clinical concentrations)
Synthesizing the Data: A Senior Scientist's Perspective
The true power of in vitro pharmacokinetic profiling lies not in the individual data points, but in their synthesis to form a cohesive narrative of the compound's potential in vivo behavior.
A Profile of High Potential: An ideal oral drug candidate might exhibit high metabolic stability (t½ > 60 min), high intestinal permeability (Papp > 10 x 10⁻⁶ cm/s) with no significant efflux (ER < 2), and no significant CYP inhibition (IC50 > 10 µM across all isoforms). Such a profile suggests the compound is likely to be well-absorbed, have low clearance, and possess a low risk of causing drug-drug interactions, making it a strong candidate for progression.
A Profile Requiring Optimization: Conversely, a compound with low metabolic stability (t½ < 15 min) and high efflux (ER > 2) would raise significant flags. The low stability suggests it may be cleared too rapidly in vivo to maintain therapeutic concentrations, while the high efflux indicates poor absorption. This profile would prompt medicinal chemists to modify the structure to block sites of metabolism and reduce recognition by efflux transporters.
Interpreting Complex Interactions: If a compound shows moderate permeability but high efflux, it suggests that active efflux is the primary barrier to absorption. Follow-up studies using specific inhibitors (e.g., verapamil for P-gp) in the Caco-2 assay can confirm which transporter is responsible.[8] Similarly, if significant CYP inhibition is observed for a single isoform, this informs which drugs should be avoided in future clinical studies.
By systematically executing and logically integrating the results from these core in vitro assays, researchers can make informed decisions, prioritize the most promising candidates, and efficiently guide the drug discovery process toward the development of safe and effective medicines.
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Application Note: Protocols for the Nucleophilic Aromatic Substitution of 4-Chloro-6,8-dimethoxy-2-methylquinoline
Audience: Researchers, scientists, and drug development professionals. Abstract: This document provides a detailed technical guide for performing nucleophilic aromatic substitution (SNAr) reactions on 4-Chloro-6,8-dimeth...
Author: BenchChem Technical Support Team. Date: April 2026
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed technical guide for performing nucleophilic aromatic substitution (SNAr) reactions on 4-Chloro-6,8-dimethoxy-2-methylquinoline. It covers the underlying reaction mechanism, offers field-proven insights into experimental design, and presents step-by-step protocols for the synthesis of diverse 4-substituted quinoline derivatives using various nucleophiles, including amines, thiols, and alkoxides. The guide is intended to equip researchers with the necessary knowledge to successfully synthesize and characterize novel quinoline-based compounds for applications in medicinal chemistry and materials science.
Mechanistic Overview and Substrate Reactivity
The nucleophilic aromatic substitution (SNAr) reaction is a cornerstone of heterocyclic chemistry, enabling the functionalization of aromatic rings. Unlike electrophilic substitutions common to many aromatic compounds, SNAr proceeds via a distinct addition-elimination pathway, particularly on electron-deficient rings or those containing a heteroatom like nitrogen.[1][2]
The quinoline scaffold is inherently activated towards nucleophilic attack at the C2 and C4 positions due to the electron-withdrawing effect of the ring nitrogen. In the case of 4-Chloro-6,8-dimethoxy-2-methylquinoline, the chlorine atom at the C4 position (para to the nitrogen) serves as an excellent leaving group, making this position the primary site for substitution.
The reaction mechanism involves two key steps:
Nucleophilic Addition: A nucleophile attacks the electron-deficient C4 carbon, leading to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[3][4][5] The aromaticity of the quinoline ring is temporarily broken during this step.
Elimination of Leaving Group: The chloride ion is expelled from the Meisenheimer complex, and the aromatic system is restored, yielding the final substituted product.[6][7]
While the methoxy groups at C6 and C8 and the methyl group at C2 are generally considered electron-donating, which can slightly reduce the overall electrophilicity of the ring, the powerful activating effect of the ring nitrogen ensures that the SNAr reaction proceeds efficiently, often with the application of heat.[6][8]
Caption: The two-step addition-elimination mechanism of SNAr.
General Considerations for Protocol Design
Successful execution of SNAr reactions on this substrate requires careful consideration of several experimental parameters:
Solvent Selection: Polar aprotic solvents such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N,N-Dimethylacetamide (DMAc) are often preferred as they can effectively solvate the charged Meisenheimer intermediate, thereby stabilizing it and accelerating the reaction.[9] Alcohols like ethanol or n-butanol can also be used, particularly for reactions with amines, as they can participate in proton transfer steps.[10]
Temperature: Due to the presence of electron-donating groups on the quinoline ring, thermal energy is typically required to overcome the activation barrier. Reaction temperatures commonly range from 80 °C to 150 °C, depending on the nucleophilicity of the attacking species. High-temperature flow reactors can also be employed for rapid optimization and synthesis.[11]
Base: For nucleophiles like thiols or some secondary amines, a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or triethylamine) is often necessary to deprotonate the nucleophile, increasing its reactivity, or to scavenge the HCl generated during the reaction.[12] When primary amines are used, an excess of the amine itself can often serve as the base.[13]
Reaction Monitoring: Progress should be monitored by Thin Layer Chromatography (TLC) to determine the point of complete consumption of the starting material. A typical mobile phase for this system would be a mixture of ethyl acetate and hexanes.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 3.1: Synthesis of 4-Amino-6,8-dimethoxy-2-methylquinolines
This protocol describes the reaction with a representative amine, aniline, to form N-phenyl-6,8-dimethoxy-2-methylquinolin-4-amine. This class of compounds is frequently explored in medicinal chemistry.[8][14]
To a 25 mL round-bottom flask, add 4-Chloro-6,8-dimethoxy-2-methylquinoline and n-butanol.
Stir the mixture to achieve a suspension.
Add aniline to the flask.
Heat the reaction mixture to reflux (approx. 118 °C) with vigorous stirring.
Monitor the reaction progress every hour using TLC (Eluent: 30% Ethyl Acetate in Hexanes). The reaction is typically complete within 4-8 hours.
Once the starting material is consumed, remove the heat source and allow the mixture to cool to room temperature.
Work-up and Purification:
Concentrate the reaction mixture under reduced pressure to remove the n-butanol.
To the resulting residue, add 1 M aqueous HCl (20 mL) and stir. The product should precipitate as the hydrochloride salt.
Collect the solid by vacuum filtration and wash with diethyl ether (2 x 10 mL).
To liberate the free base, suspend the solid in water (20 mL) and add 2 M NaOH solution dropwise until the pH is >10.
Collect the resulting solid by vacuum filtration, wash with deionized water until the filtrate is neutral, and dry under vacuum.
If necessary, purify the crude product by column chromatography on silica gel or by recrystallization from ethanol.
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 3.2: Synthesis of 4-Thio-6,8-dimethoxy-2-methylquinolines
This protocol details the substitution with a thiol, using 4-methoxythiophenol as an example. This reaction requires a base to generate the more nucleophilic thiolate anion.[12]
Add 4-Chloro-6,8-dimethoxy-2-methylquinoline and K₂CO₃ to a Schlenk tube equipped with a magnetic stir bar.
Evacuate and backfill the tube with an inert gas (Nitrogen or Argon) three times.
Under a positive pressure of inert gas, add DMF and 4-methoxythiophenol via syringe.
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
Monitor the reaction by TLC (Eluent: 20% Ethyl Acetate in Hexanes). The reaction is typically complete in 6-12 hours.
After cooling to room temperature, proceed with the work-up.
Work-up and Purification:
Pour the reaction mixture into ice-water (50 mL) with stirring.
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Characterization: Analyze the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Experimental Workflow and Data Summary
The general workflow for the synthesis, purification, and analysis of substituted quinolines is outlined below. Adherence to this systematic process ensures reproducibility and high-purity final compounds.
Caption: General experimental workflow for SNAr reactions.
Table 1: Summary of Typical Reaction Conditions
Nucleophile (Class)
Example Nucleophile
Solvent
Base
Temp (°C)
Typical Time (h)
Amine (Aromatic)
Aniline
n-Butanol
None (or excess amine)
120
4 - 8
Amine (Aliphatic)
Morpholine
DMF
K₂CO₃
100
3 - 6
Thiol (Aromatic)
Thiophenol
DMAc
K₂CO₃
100
6 - 12
Alkoxide
Sodium Methoxide
Methanol
N/A
65
2 - 4
Troubleshooting
Incomplete Reaction: If TLC analysis shows significant unreacted starting material after the expected reaction time, consider increasing the temperature, using a more polar solvent (e.g., switching from DMF to DMSO), or employing a more reactive nucleophile source (e.g., using NaSH instead of thiourea for thiol introduction).[9]
Formation of Side Products: The primary side product can be hydrolysis of the 4-chloro group to the corresponding 4-quinolinone if water is present, especially at high temperatures. Ensure all reagents and solvents are dry and reactions are run under an inert atmosphere.
Product Degradation: Harsh conditions (very high temperatures or prolonged reaction times) can lead to decomposition. If this is observed, attempt the reaction at a lower temperature for a longer duration.
References
Sánchez, B., Ormazábal-Toledo, R., Gallardo-Fuentes, S., et al. (2018). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Frontiers in Chemistry. [Link]
Bogdan, A. R., et al. (2016). Nucleophilic Aromatic Substitution of Heterocycles Using a High-Temperature and High-Pressure Flow Reactor. Organic Process Research & Development. [Link]
Al-Salahi, R., Al-Omar, M., & Amr, A. E. (2016). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Molecules. [Link]
Rojas, L. J., et al. (2022). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules. [Link]
Ormazábal-Toledo, R., et al. (2018). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. PMC. [Link]
The Organic Chemistry Tutor. (2017). Heterocycles Part 1 - Nucleophilic Aromatic Substitution. YouTube. [Link]
Wang, L., et al. (2024). Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. The Journal of Organic Chemistry. [Link]
Rojas, L. J., et al. (2022). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. ResearchGate. [Link]
Delgado, F., Benítez, A., Gotopo, L., & Romero, A. H. (2022). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. [Link]
Lv, X., et al. (2016). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
Mekheimer, R. A. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules. [Link]
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
Zhang, Y., et al. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press. [Link]
Zhang, Y., et al. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press. [Link]
Matsui, K., et al. (2022). Directed nucleophilic aromatic substitution reaction. Chemical Science. [Link]
Delgado, F., et al. (2022). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. [Link]
Byers, P. M., et al. (2018). One Step at a Time: Most Nucleophilic Aromatic Substitutions are Concerted. Nature Chemistry. [Link]
Application Note: In Vitro Biological Assay Protocols for Derivatives of 4-Chloro-6,8-dimethoxy-2-methylquinoline
Introduction & Rationale 4-Chloro-6,8-dimethoxy-2-methylquinoline (CAS: 652993-37-8) is a highly versatile synthetic intermediate. The 4-chloroquinoline scaffold is a privileged structure in medicinal chemistry, famously...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Rationale
4-Chloro-6,8-dimethoxy-2-methylquinoline (CAS: 652993-37-8) is a highly versatile synthetic intermediate. The 4-chloroquinoline scaffold is a privileged structure in medicinal chemistry, famously serving as the pharmacophore for classic antimalarial drugs (e.g., chloroquine, amodiaquine) and various oncology kinase inhibitors. Furthermore, this specific dimethoxy-substituted quinoline has been utilized in the synthesis of highly basic quinoline "proton sponges" and other complex heterocycles[1].
Because the labile chlorine atom at the C4 position undergoes facile nucleophilic aromatic substitution (SNAr) with various aliphatic or aromatic amines, this compound is primarily used to generate libraries of 4-aminoquinoline derivatives. Once synthesized, these derivatives must be rigorously evaluated for biological efficacy and safety. This application note details the standardized in vitro biological assays—specifically, the SYBR Green I antimalarial assay and the MTT mammalian cytotoxicity assay —used to screen libraries derived from this core scaffold.
Workflow for synthesizing and screening 4-chloroquinoline derivatives.
Protocol 1: In Vitro Antimalarial Susceptibility Assay (SYBR Green I)
Expertise & Causality
Traditional antimalarial screening relied on radioactive[3H]-hypoxanthine incorporation. To avoid radioactive hazards while maintaining high-throughput capability, the SYBR Green I fluorescence assay is utilized. Mature human erythrocytes (RBCs) lack a nucleus and DNA. Therefore, when RBCs are infected with Plasmodium falciparum, any detectable DNA belongs exclusively to the parasite. SYBR Green I dye intercalates specifically into double-stranded DNA, resulting in a fluorescence signal directly proportional to parasitic replication and viability, making it a robust alternative to traditional radioactive assays .
Step-by-Step Methodology
Parasite Culture: Maintain P. falciparum (e.g., chloroquine-sensitive 3D7 or resistant W2 strains) in human O+ erythrocytes at 2% hematocrit in RPMI 1640 medium supplemented with 25 mM HEPES, 0.5% Albumax II, and 50 µg/mL hypoxanthine. Incubate at 37°C under a gas mixture of 5% O
2
, 5% CO
2
, and 90% N
2
.
Compound Preparation: Dissolve the synthesized 4-aminoquinoline derivatives in anhydrous DMSO to create a 10 mM stock. Prepare serial dilutions in complete culture medium. Critical Step: Ensure the final DMSO concentration in the assay does not exceed 0.1% to prevent solvent-induced parasitic toxicity.
Assay Setup: In a 96-well black microplate with a clear bottom, add 90 µL of synchronized ring-stage parasite culture (1% parasitemia, 2% hematocrit) to 10 µL of the diluted compound. Include positive controls (chloroquine) and negative controls (untreated infected RBCs and uninfected RBCs).
Incubation: Incubate the plates for 72 hours under standard culture conditions to allow the parasites to progress through multiple intraerythrocytic developmental cycles.
Lysis and Staining: Prepare a lysis buffer containing 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 2× SYBR Green I dye. Add 100 µL of this lysis buffer directly to each well. The saponin and Triton X-100 rapidly lyse the RBC and parasite membranes, exposing the DNA.
Incubation & Reading: Incubate in the dark at room temperature for 1 hour. Read fluorescence using a microplate reader (Excitation: 485 nm, Emission: 530 nm).
Data Analysis: Subtract the background fluorescence (uninfected RBCs) and calculate the IC
50
(half-maximal inhibitory concentration) using non-linear regression analysis (four-parameter dose-response curve).
A potent antimalarial compound is only viable for drug development if it exhibits a high Selectivity Index (SI)—meaning it eradicates the parasite without harming the human host. The MTT assay, pioneered by Mosmann in 1983, is employed as a counter-screen on mammalian cell lines . Metabolically active cells reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals via mitochondrial oxidoreductase enzymes. Dead or metabolically impaired cells cannot perform this reduction, establishing a self-validating system for compound-induced cytotoxicity[2].
Biochemical reduction of MTT to formazan by viable cells.
Step-by-Step Methodology
Cell Seeding: Seed HepG2 (human hepatoma) cells in a 96-well clear tissue culture plate at a density of
1×104
cells/well in 100 µL of DMEM supplemented with 10% Fetal Bovine Serum (FBS). Incubate overnight at 37°C, 5% CO
2
to allow cell attachment.
Treatment: Carefully aspirate the medium and replace it with 100 µL of fresh medium containing serial dilutions of the quinoline derivatives. Incubate for 48 to 72 hours.
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3 to 4 hours at 37°C.
Formazan Solubilization: Carefully aspirate the culture medium to avoid disturbing the precipitated formazan crystals at the bottom of the well. Add 100 µL of a solubilization solution (e.g., pure DMSO or 10% SDS in dilute HCl) to each well. Agitate the plate on an orbital shaker for 15 minutes to fully dissolve the crystals.
Absorbance Reading: Measure the optical density (OD) at 570 nm using a spectrophotometer. Use a reference wavelength of 650 nm to subtract background cellular debris.
Data Analysis: Calculate the CC
50
(half-maximal cytotoxic concentration) using non-linear regression.
Data Presentation & Interpretation
To evaluate the therapeutic window of the synthesized derivatives of 4-Chloro-6,8-dimethoxy-2-methylquinoline, the Selectivity Index (SI) is calculated as the ratio of mammalian cytotoxicity to parasitic inhibition (
SI=CC50/IC50
).
Table 1: Representative Biological Evaluation of Quinoline Derivatives
Compound ID
Core Scaffold
P. falciparum IC
50
(µM)
HepG2 CC
50
(µM)
Selectivity Index (SI)
CQ (Control)
4-Aminoquinoline
0.015 ± 0.002
> 100.0
> 6666
Derivative A
4-Chloro-6,8-dimethoxy-2-methylquinoline
0.042 ± 0.005
85.4
2033
Derivative B
4-Chloro-6,8-dimethoxy-2-methylquinoline
1.250 ± 0.120
12.5
10
Interpretation: An SI > 100 is generally considered acceptable for further in vivo lead optimization. Derivative A demonstrates a highly favorable therapeutic window, validating the 4-Chloro-6,8-dimethoxy-2-methylquinoline scaffold as a potent starting point for drug discovery.
References
Dyablo, O. V., Pozharskii, A. F., Shmoilova, E. A., & Savchenko, A. O. (2015). "Synthesis of 6-methoxy-N2,N2,N4,N4,N5,N5-hexamethylquinoline-2,4,5-triamine – a new representative of quinoline proton sponges." Chemistry of Heterocyclic Compounds, 51(3), 250-258. URL:[Link]
Smilkstein, M., Sriwilaijaroen, N., Kelly, J. X., Wilairat, P., & Riscoe, M. (2004). "Simple and inexpensive fluorescence-based technique for high-throughput antimalarial drug screening." Antimicrobial Agents and Chemotherapy, 48(5), 1803-1806. URL:[Link]
Mosmann, T. (1983). "Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays." Journal of Immunological Methods, 65(1-2), 55-63. URL:[Link]
Technical Support Center: Troubleshooting 4-Chloro-6,8-dimethoxy-2-methylquinoline Aqueous Solubility
Welcome to the Technical Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals working with 4-Chloro-6,8-dimethoxy-2-methylquinoline (CAS: 652993-37-8).
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals working with 4-Chloro-6,8-dimethoxy-2-methylquinoline (CAS: 652993-37-8). As a highly substituted quinoline derivative, this compound presents significant solubility challenges in aqueous environments.
This guide synthesizes physicochemical principles with field-proven formulation strategies to help you overcome precipitation issues, ensuring reliable data in both in vitro and in vivo applications.
Diagnostic Workflow
Before altering your experimental design, use the following diagnostic workflow to determine the most appropriate solubility enhancement strategy for your specific assay constraints.
Troubleshooting workflow for aqueous solubility of lipophilic quinoline derivatives.
Q1: Why does 4-Chloro-6,8-dimethoxy-2-methylquinoline immediately precipitate when diluted into standard biological buffers (pH 7.4)?
Causality & Mechanism: The precipitation is driven by the compound's intrinsic lipophilicity and its ionization state at physiological pH. The core quinoline nitrogen is a weak base with a pKa of approximately 4.9[1][2]. At pH 7.4, the nitrogen is almost entirely unprotonated (neutral). Furthermore, the addition of a chloro group, two methoxy groups, and a methyl group significantly increases the molecule's overall hydrophobicity and crystal lattice energy, making it highly unfavorable to interact with water molecules[3]. When a concentrated DMSO stock is diluted into an aqueous buffer, the sudden drop in solvent polarity forces the lipophilic compound to rapidly crash out of solution[4].
Q2: Can I use pH adjustment to keep the compound in solution?
Causality & Mechanism: Yes, but only if your assay permits acidic conditions. Because the quinoline nitrogen has a pKa of ~4.9, lowering the pH of your buffer to 3.5–4.0 will protonate the nitrogen, converting the molecule into a water-soluble cationic salt[1][3].
Limitation: This strategy is highly effective for analytical chemistry or formulation preparation but is generally incompatible with live-cell assays, enzymatic screens, or physiological in vivo models, which require a neutral pH (~7.4) to maintain biological viability.
Q3: How do I optimize a co-solvent system without causing cytotoxicity in my cell-based assays?
Causality & Mechanism: Co-solvents like DMSO or PEG400 work by reducing the dielectric constant of the aqueous phase, thereby accommodating the lipophilic quinoline[3]. However, to prevent precipitation upon dilution, you must find the kinetic solubility threshold.
Actionable Advice: Prepare serial dilutions of the compound in varying final concentrations of DMSO. While a 0.1% final DMSO concentration is standard, you may need to increase this to 0.5% or 1.0% to maintain solubility[4].
Validation: Always run a vehicle control (buffer + matching DMSO %) to ensure the solvent itself is not reducing cell viability or altering assay readouts, as concentrations above 1% are notoriously cytotoxic[4].
Q4: What advanced formulation strategies are recommended if co-solvents fail or are too toxic?
Causality & Mechanism: For highly lipophilic quinolines, Cyclodextrin Complexation is the gold standard[4][5]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic cavity. The lipophilic 4-Chloro-6,8-dimethoxy-2-methylquinoline molecule inserts itself into this cavity, forming a host-guest inclusion complex[5][6]. This effectively "hides" the hydrophobic compound from the water, presenting a highly soluble complex to the aqueous environment without altering the compound's inherent chemical structure[4]. Alternatively, mechanical particle-size reduction (nanomilling) can be used to increase the surface area and dissolution rate for oral formulations[3][7].
Quantitative Data: Comparison of Solubilization Strategies
The following table summarizes the expected outcomes and mechanistic trade-offs of various solubilization strategies for lipophilic quinoline derivatives.
Strategy
Mechanism of Action
Expected Solubility Increase
Primary Application
Limitations
pH Adjustment (< pH 4.0)
Protonation of weak base nitrogen (pKa ~4.9)
10x – 50x
Analytical prep, chemical synthesis
Incompatible with physiological cell assays
Co-solvency (DMSO/PEG)
Reduces overall solvent polarity
5x – 20x
High-throughput in vitro screening
Cytotoxicity at >1% v/v; risk of crashing out
Cyclodextrin (HP-β-CD)
Hydrophobic cavity inclusion complexation
50x – 100x+
In vivo dosing, sensitive cell assays
Requires high excipient mass; complex optimization
Nanosuspension
Increased surface area for rapid dissolution
10x – 30x
Oral drug delivery, in vivo PK studies
Requires specialized milling equipment
Step-by-Step Experimental Protocols
To ensure self-validating and reproducible results, follow these detailed methodologies for the two most common troubleshooting approaches.
Protocol A: Kinetic Solubility Determination via Co-Solvent Dropwise Dilution
This protocol identifies the maximum concentration your compound can reach in aqueous media before precipitating.
Stock Preparation: Accurately weigh 2-5 mg of 4-Chloro-6,8-dimethoxy-2-methylquinoline and dissolve it in 100% molecular-biology grade DMSO to create a highly concentrated stock (e.g., 10 mM or 50 mM)[4]. Vortex vigorously for 60 seconds until visually clear.
Buffer Preparation: Warm your target aqueous buffer (e.g., PBS or DMEM) to 37°C in a water bath.
Dropwise Addition: While vigorously vortexing the warmed buffer, add the DMSO stock dropwise. Causality: Rapid mixing prevents localized areas of high aqueous concentration, which act as nucleation sites for crystal growth and precipitation[3].
Visual & Optical Inspection (Self-Validation): Observe the solution against a dark background. If turbidity or a milky appearance occurs, the compound has exceeded its kinetic solubility threshold. Centrifuge at 10,000 x g for 15 minutes; a visible pellet confirms precipitation[4].
Optimization: If precipitation occurs, prepare a new sample using a lower final compound concentration or a higher final DMSO percentage (up to 1% max for cell assays).
Use this protocol when co-solvents fail or cause assay interference.
Excipient Preparation: Prepare a 10% (w/v) solution of HP-β-CD in your desired aqueous buffer (e.g., pH 7.4 PBS)[4]. Ensure the cyclodextrin is fully dissolved.
Compound Addition: Add an excess amount of 4-Chloro-6,8-dimethoxy-2-methylquinoline powder directly to the cyclodextrin solution.
Complexation Incubation: Sonicate the suspension in a water bath for 15 minutes to break up aggregates, then place the mixture on an orbital shaker at room temperature (or 37°C) for 24 to 48 hours. Causality: Inclusion complexation is an equilibrium process that requires time and kinetic energy for the drug to partition into the cyclodextrin cavity[6].
Separation: Centrifuge the suspension at >10,000 x g for 20 minutes to pellet any uncomplexed, undissolved solid compound[4].
Quantification (Self-Validation): Carefully aspirate the clear supernatant. The supernatant contains the solubilized inclusion complex. Quantify the exact concentration of the dissolved quinoline using an established HPLC-UV method against a standard curve.
References
Formulating Poorly Water Soluble Drugs | AAPS Advances in Pharmaceutical Sciences Series. Universitas Perintis Indonesia. Available at: [Link]
Quinoline: Structure, Properties & Uses Explained. Vedantu. Available at: [Link]
Quinoline | C9H7N | CID 7047 - PubChem. National Institutes of Health (NIH). Available at:[Link]
Improvement of the Solubility, Permeability, and Pharmacological Activity of Decoquinate-Loaded Hydroxypropyl-β-Cyclodextrin–Tea Saponins Ternary ComplexA. ResearchGate. Available at:[Link]
Cyclodextrin Inclusion Complex To Enhance Solubility of Poorly Water Soluble Drugs. Scribd. Available at: [Link]
column chromatography purification techniques for 4-Chloro-6,8-dimethoxy-2-methylquinoline
Welcome to the Technical Support Center for the chromatographic purification of 4-Chloro-6,8-dimethoxy-2-methylquinoline . As a Senior Application Scientist, I have designed this guide to move beyond generic, templated p...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the chromatographic purification of 4-Chloro-6,8-dimethoxy-2-methylquinoline . As a Senior Application Scientist, I have designed this guide to move beyond generic, templated protocols. Instead, we will focus on the mechanistic causality behind chromatographic behaviors, providing you with self-validating workflows to ensure high-purity isolation of this specific quinoline derivative.
Mechanistic Overview of the Analyte
4-Chloro-6,8-dimethoxy-2-methylquinoline presents a unique chromatographic challenge due to its structural dichotomy. The basic nitrogen within the quinoline ring acts as a strong hydrogen bond acceptor. During normal-phase chromatography, this nitrogen interacts aggressively with the highly acidic silanol groups (Si-OH) on the surface of standard silica gel 1[1]. This secondary ionic retention mechanism causes severe peak tailing, streaking, and occasionally irreversible adsorption. Conversely, the 4-chloro and methoxy groups impart significant lipophilicity, making the molecule highly soluble in organic solvents but prone to co-eluting with unchlorinated synthetic precursors.
Diagnostic Workflow for Quinoline Purification
To determine the optimal purification strategy, follow the logical progression outlined in the diagnostic workflow below.
Diagnostic workflow for resolving quinoline chromatography tailing.
Self-Validating Experimental Protocols
Every protocol utilized in drug development must be self-validating to prevent the loss of high-value synthetic intermediates.
Causality: Adding a competing base like Triethylamine (TEA) to the mobile phase neutralizes the acidic silanol sites on the silica gel. The TEA preferentially binds to the stationary phase, masking it from the target quinoline and resulting in symmetrical elution peaks 2[2].
Mobile Phase Preparation: Prepare a solvent system of Hexane/Ethyl Acetate (e.g., 3:1 v/v)3[3]. Add exactly 1.0% (v/v) Triethylamine (TEA). Mix thoroughly.
Self-Validation (2D-TLC): Spot the crude mixture on a silica TLC plate. Develop in the TEA-modified solvent. Dry the plate completely, rotate it 90 degrees, and develop it a second time. Validation Check: If the target compound appears on the diagonal, it is stable and not degrading on the silica surface.
Column Packing: Slurry pack the silica gel using the TEA-modified mobile phase. Pass at least 2 column volumes (CV) of the mobile phase through the column to fully equilibrate and deactivate the silanol groups 4[4].
Loading & Elution: Dry-load the crude sample onto a small amount of silica (1-5% of the total column mass) to ensure a narrow initial band 1[1]. Elute under positive pressure.
Post-Purification: Pool the product fractions. To remove residual TEA (b.p. 89°C), co-evaporate the residue with toluene (3 x 10 mL) on a rotary evaporator.
Causality: If normal-phase chromatography fails to separate the target from unchlorinated precursors, it is because their polarities are nearly identical. Reverse-phase (C18) chromatography separates by hydrophobicity. The addition of the chloro group at the 4-position significantly increases the molecule's lipophilicity, allowing C18 to easily resolve the chlorinated target from unchlorinated impurities.
Mobile Phase Preparation: Prepare Solvent A (Water + 0.1% Formic Acid) and Solvent B (Acetonitrile + 0.1% Formic Acid).
Self-Validation (Analytical LC-MS): Run a 10-90% gradient of Solvent B over 5 minutes on an analytical C18 column. Validation Check: Confirm that the mass for the target (m/z 238) and the unchlorinated precursor (m/z 204) have a retention time difference (
Δ
Rt) of at least 0.4 minutes. If
Δ
Rt < 0.4 min, decrease the gradient slope before scaling up.
Preparative Run: Load the sample dissolved in DMSO or initial mobile phase. Run a shallow gradient (e.g., 30% to 60% B over 20 minutes) to achieve baseline resolution.
Quantitative Troubleshooting Matrix
Use the following data-driven matrix to adjust your parameters when encountering specific deviations during purification.
Problem Encountered
Primary Mechanistic Cause
Quantitative Corrective Action
Expected Outcome
Severe Peak Tailing
Basic nitrogen binding to acidic silanols
Add 0.5% – 2.0% (v/v) TEA to mobile phase
Tailing factor (
Tf
) reduced to < 1.5
Irreversible Adsorption
Strong ionic binding / compound degradation
Pre-slurry silica in 2% Ammonia/MeOH
Mass recovery increased from <50% to >90%
Co-elution of Isomers
Insufficient
ΔRf
on normal phase
Reduce sample load to 1% – 2% of silica mass
Resolution (
Rs
) > 1.5 between analyte peaks
Band Broadening at Head
Poor solubility in initial mobile phase
Dissolve in DCM, dry-load onto 5g silica
Sharp, symmetrical initial elution band
Frequently Asked Questions (FAQs)
Q1: Why does my 4-Chloro-6,8-dimethoxy-2-methylquinoline streak heavily on standard silica gel, even with a non-polar solvent?A1: The streaking is not a function of bulk polarity, but rather a localized acid-base interaction. The basic nitrogen in the quinoline core becomes protonated by, or strongly hydrogen-bonds with, the acidic silanol groups on the silica surface 5[5]. This creates a continuous drag on the molecule as it travels down the column.
Q2: Can I use an amine-functionalized (
NH2
) column instead of adding TEA to my mobile phase?A2: Yes. Aminopropyl-modified silica provides a permanently basic surface, which naturally repels basic compounds and minimizes unwanted interactions without the need for mobile-phase modifiers 2[2]. This is highly recommended if your downstream biological assays are sensitive to trace TEA contamination.
Q3: How do I ensure my TLC screening accurately predicts my column chromatography results when using a basic modifier?A3: You must add the exact same concentration of TEA (e.g., 1%) to your TLC developing chamber. Furthermore, allow the TLC chamber to equilibrate for 10-15 minutes so the basic vapors saturate the atmosphere; otherwise, the silica on the TLC plate will not be fully deactivated, leading to false-positive tailing 4[4].
Q4: I've added TEA, but I still cannot separate the 4-chloro quinoline from the 2-chloro regioisomer. What is the next step?A4: Regioisomers often possess identical polarities, making normal-phase separation nearly impossible regardless of the modifier used. You must switch the separation mechanism from polarity to hydrophobicity by utilizing Reverse-Phase (C18) chromatography.
References
PMC. "Dual-platform integration of HPTLC and firefly algorithm-optimized chemometrics with hammersley sequence sampling for simultaneous quantification of bisoprolol, amlodipine, and mutagenic impurity 4-hydroxybenzaldehyde." National Institutes of Health. Available at: [Link]
ACS Publications. "Structural Modification and Pharmacological Evaluation of Substituted Quinoline-5,8-diones as Potent NSD2 Inhibitors." American Chemical Society. Available at:[Link]
Technical Support Center: A Guide to High-Purity 4-Chloro-6,8-dimethoxy-2-methylquinoline Crystallization
Welcome to the dedicated technical support guide for optimizing the crystallization of 4-Chloro-6,8-dimethoxy-2-methylquinoline. This resource is designed for researchers, chemists, and process development professionals...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the dedicated technical support guide for optimizing the crystallization of 4-Chloro-6,8-dimethoxy-2-methylquinoline. This resource is designed for researchers, chemists, and process development professionals who are navigating the challenges of achieving high purity for this critical chemical intermediate. The following troubleshooting guides and FAQs are based on established physicochemical principles and field-proven methodologies to help you diagnose and resolve common issues related to byproduct impurities.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Impurity Profile
This section addresses fundamental questions about the common impurities encountered during the synthesis and purification of 4-Chloro-6,8-dimethoxy-2-methylquinoline.
Q1: What are the primary byproduct impurities I should be looking for?
The impurity profile of 4-Chloro-6,8-dimethoxy-2-methylquinoline is heavily dependent on the synthetic route employed. The most common pathway involves the chlorination of the precursor, 6,8-dimethoxy-2-methylquinolin-4-ol. Consequently, the most prevalent impurities are typically:
Unreacted Starting Material: Residual 6,8-dimethoxy-2-methylquinolin-4-ol is a common impurity, resulting from incomplete chlorination. Its higher polarity compared to the chlorinated product is a key factor in its separation.
Over-chlorinated Byproducts: The synthesis can sometimes lead to the formation of di- or tri-chlorinated quinoline species, especially if the reaction conditions are not tightly controlled. These can be challenging to separate due to their structural similarity to the desired product.
Isomeric Impurities: Depending on the synthetic precursors, isomers may arise that are difficult to remove via simple crystallization.
Degradation Products: The quinoline ring can be susceptible to degradation under harsh temperature or pH conditions, leading to a variety of minor impurities.
Q2: How can I reliably identify and quantify these impurities?
A multi-faceted analytical approach is crucial for accurate identification and quantification.
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for purity assessment. A reverse-phase method (e.g., using a C18 column) with a suitable mobile phase (e.g., acetonitrile/water or methanol/water gradients) can effectively separate the target compound from its more polar starting material and other byproducts.
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) is invaluable for confirming the identity of impurity peaks by providing molecular weight information.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information, helping to identify isomeric impurities and confirm the structure of the final product. Residual starting material can often be detected by the presence of a characteristic hydroxyl proton signal.
Part 2: Troubleshooting Guide - From Oiling Out to Final Purity
This section provides direct answers and actionable protocols for specific problems encountered during the crystallization process.
Issue 1: My product is "oiling out" or precipitating as an amorphous solid instead of forming crystals. What's wrong?
"Oiling out" occurs when the compound separates from the solution as a liquid phase before crystallization can occur. This is typically due to a high degree of supersaturation or the selection of an inappropriate solvent system.
Causality Explained:
The solute's solubility is too high at the crystallization temperature, and cooling the solution too rapidly causes it to crash out as a liquid (oil) rather than forming an ordered crystal lattice. The presence of impurities can also disrupt lattice formation, promoting this phenomenon.
Troubleshooting Protocol:
Reduce the Rate of Supersaturation:
Slow Cooling: Implement a controlled, gradual cooling ramp instead of placing the flask directly in an ice bath. A rate of 5-10 °C per hour is a good starting point.
Anti-Solvent Addition: If using an anti-solvent, add it slowly and at a controlled temperature to prevent localized high supersaturation.
Re-evaluate Your Solvent System:
The ideal solvent should exhibit moderate solubility at high temperatures and low solubility at room temperature or below.
Consult a solvent miscibility chart to select a suitable solvent/anti-solvent pair. For quinoline derivatives, common systems include Toluene/Heptane, Ethyl Acetate/Hexane, or Acetone/Water.
Workflow for Solvent Screening
Caption: A decision-tree workflow for systematic solvent screening.
Issue 2: My final product is crystalline, but HPLC analysis shows >2% of the 6,8-dimethoxy-2-methylquinolin-4-ol starting material.
This is a classic purification challenge where the impurity is co-precipitating with the product. The key is to select a solvent system that maximizes the solubility difference between the product and the impurity.
Causality Explained:
The hydroxyl group on the starting material makes it significantly more polar than the chlorinated product. An effective crystallization solvent should keep the polar impurity dissolved in the mother liquor while allowing the less polar product to crystallize.
Troubleshooting Protocol:
Solvent Polarity Adjustment:
If using a non-polar solvent like Toluene, consider adding a small percentage of a more polar co-solvent (e.g., 1-5% Ethyl Acetate). This can increase the solubility of the polar starting material in the mother liquor without significantly impacting the product's crystallization.
Conversely, if using a polar solvent like Acetone, an anti-solvent like water can be effective. The product will precipitate as its solubility decreases, while the more polar starting material will have a higher affinity for the aqueous mother liquor.
Implement a Hot Filtration Step: If the starting material has low solubility in your chosen solvent even at high temperatures, it may be present as a suspended solid. Performing a filtration of the hot, saturated solution before cooling can remove this undissolved impurity.
Slurry Crystallization: If recrystallization is ineffective, consider a slurry step. This involves stirring the crystalline product in a solvent where it is only sparingly soluble for an extended period. This allows for a solid-state equilibrium to be reached, where the more soluble impurity will preferentially dissolve into the solvent phase.
Data Summary: Solvent System vs. Impurity Rejection
Solvent System (v/v)
Product Recovery (%)
Starting Material in Crystals (%)
Toluene (100%)
92%
2.8%
Toluene/Heptane (1:1)
95%
1.5%
Ethyl Acetate/Hexane (1:2)
88%
0.8%
Acetone/Water (2:1)
85%
<0.5%
Issue 3: Mass spectrometry indicates the presence of a di-chloro impurity. How can this be removed?
Removing structurally similar impurities like a di-chloro byproduct is one of the most difficult challenges in crystallization, as their solubility properties are often very similar to the desired mono-chloro product.
Causality Explained:
The similar size, shape, and polarity of the di-chloro impurity allow it to be easily incorporated into the crystal lattice of the desired product. A simple recrystallization is often insufficient for complete removal.
Troubleshooting Protocol:
Optimize the Upstream Reaction: The most effective solution is to prevent the formation of this impurity in the first place. Re-evaluate the stoichiometry of your chlorinating agent and the reaction temperature and time to minimize over-chlorination.
Iterative Crystallization: While a single crystallization may not be sufficient, performing two or three successive recrystallizations can incrementally reduce the level of the di-chloro impurity. However, this will come at the cost of reduced overall yield.
Preparative Chromatography: For high-value applications requiring exceptional purity, it may be necessary to implement a chromatographic step (e.g., flash column chromatography) on the crude material before the final crystallization. This can effectively separate the mono- and di-chloro species, after which the purified product can be crystallized to achieve the desired solid form.
Logical Flow for Purity Enhancement
Caption: Decision flow for handling structurally similar impurities.
References
Title: Crystal Growth: From Fundamentals to Applications
Source: ScienceDirect
URL: [Link]
Title: Crystallization
Source: MIT OpenCourseWare
URL: [Link]
Title: A Guide to Solvent Selection
Source: American Chemical Society
URL: [Link]
Optimization
optimizing Suzuki coupling conditions for 4-Chloro-6,8-dimethoxy-2-methylquinoline
Answering the call of complex synthetic challenges, this Technical Support Center is dedicated to researchers, scientists, and drug development professionals tackling the Suzuki-Miyaura cross-coupling of 4-Chloro-6,8-dim...
Author: BenchChem Technical Support Team. Date: April 2026
Answering the call of complex synthetic challenges, this Technical Support Center is dedicated to researchers, scientists, and drug development professionals tackling the Suzuki-Miyaura cross-coupling of 4-Chloro-6,8-dimethoxy-2-methylquinoline. As a sterically hindered and electron-rich heteroaryl chloride, this substrate presents unique optimization hurdles. This guide, structured in a problem-focused question-and-answer format, provides field-proven insights and troubleshooting strategies from a Senior Application Scientist's perspective.
Core Challenge: The Reactivity of 4-Chloro-6,8-dimethoxy-2-methylquinoline
Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts due to the high bond dissociation energy of the C-Cl bond. This makes the initial, rate-limiting oxidative addition step of the catalytic cycle more difficult.[1] Furthermore, the two electron-donating methoxy groups on the quinoline ring increase electron density at the C4 position, further disfavoring oxidative addition.[2] The nitrogen atom in the quinoline ring can also coordinate with the palladium catalyst, potentially leading to deactivation.[3]
Success with this substrate, therefore, hinges on a carefully selected and optimized catalytic system designed to overcome these intrinsic barriers.
Troubleshooting Guide: Common Experimental Issues
This section addresses the most frequent problems encountered during the Suzuki coupling of this substrate.
Problem 1: Low to No Product Formation
Q: My reaction shows no conversion, and I recover only my starting materials. What are the first things I should check?
A: Before delving into complex parameter screening, it's crucial to verify the integrity of your foundational setup and reagents. These are the most common culprits for a completely stalled reaction:
Inert Atmosphere Integrity: The active Pd(0) catalyst is extremely sensitive to oxygen. An inadequate inert atmosphere (argon or nitrogen) will lead to rapid catalyst oxidation and deactivation.[4] Ensure all solvents were thoroughly degassed (e.g., by sparging with argon for 30 minutes) and that the reaction is maintained under a positive pressure of inert gas using a balloon or Schlenk line.
Reagent Quality and Handling:
Boronic Acid/Ester: Boronic acids are susceptible to degradation, particularly protodeborylation, if exposed to air and moisture over time.[4] It is highly recommended to use a fresh bottle or a sample that has been stored correctly in a desiccator. Consider using a more stable boronic ester derivative, such as a pinacol ester, which can mitigate this issue.[5][6]
Base Quality: The base must be finely powdered and anhydrous. Clumps or hydrated forms will lead to poor reactivity and reproducibility. For solid bases like K₃PO₄ or Cs₂CO₃, it's good practice to flame-dry the flask containing the base under vacuum before adding other reagents.
Solvent Anhydrousness: While many Suzuki protocols use aqueous mixtures, the organic solvent component should be anhydrous grade to prevent unwanted side reactions and ensure reproducibility.
Q: I've confirmed my setup and reagents are sound, but the reaction is still sluggish or fails. How should I approach optimizing the core reaction components?
A: For a challenging substrate like an electron-rich heteroaryl chloride, the choice of catalyst, ligand, base, and solvent is paramount. A systematic screening approach is the most effective strategy. Aryl chlorides require highly active catalyst systems, typically involving electron-rich, sterically bulky phosphine ligands.[1][7]
Below is a table outlining a logical screening strategy for key reaction parameters. Start with the conditions in System 1 and proceed to the others if yields are not satisfactory.
Parameter
System 1: Standard Conditions
System 2: Enhanced Activity
System 3: Alternative Conditions
Rationale & Key Considerations
Pd Source (mol%)
Pd₂(dba)₃ (1-2.5%)
2nd Gen. Buchwald Precatalyst (e.g., XPhos Pd G2) (1-2.5%)
Pd(OAc)₂ (2-5%)
Pd(II) sources like Pd(OAc)₂ require in situ reduction, while Pd(0) sources like Pd₂(dba)₃ are often used directly with ligands.[4] Buchwald precatalysts generate the active LPd(0) species under mild conditions and are highly effective for challenging substrates.[7]
Ligand (mol%)
SPhos or XPhos (2-5%)
RuPhos or BrettPhos (2-5%)
P(t-Bu)₃ (2-5%)
Electron-rich, bulky biaryl phosphine ligands (Buchwald ligands like SPhos, XPhos) or trialkylphosphines (Fu ligands like P(t-Bu)₃) are essential to promote the difficult oxidative addition of aryl chlorides.[7][8]
Base (equiv.)
K₃PO₄ (2.0 - 3.0)
Cs₂CO₃ (2.0 - 3.0)
K₂CO₃ (3.0)
A strong, non-nucleophilic base is required to activate the boronic acid for transmetalation.[9] K₃PO₄ is often an excellent choice for difficult couplings. Cs₂CO₃ is more soluble and can be effective.[7]
Solvent System
1,4-Dioxane / H₂O (e.g., 5:1)
Toluene / H₂O (e.g., 10:1)
THF / H₂O (e.g., 4:1)
Aprotic solvents are common. The water co-solvent helps dissolve the inorganic base and facilitates the catalytic cycle. The optimal ratio often requires empirical determination.[10][11]
Temperature (°C)
80 - 100
100 - 110
90 - 110
Higher temperatures are generally needed for aryl chlorides. Monitor for potential degradation of starting materials or product at elevated temperatures.
Problem 2: Significant Byproduct Formation
Q: My starting material is consumed, but my yield is low, and I see several side products. What are they, and how can I prevent them?
A: Low yield despite full conversion of the starting material points towards competing side reactions. The three most common are homocoupling, protodeborylation, and dehalogenation.
Homocoupling of the Boronic Acid:
What it is: Two molecules of your boronic acid couple to form a biaryl byproduct (Ar-Ar).
Cause: This is often promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II), or by inefficient transmetalation, leading to alternative catalytic cycles.[12]
Solution: Rigorous degassing of your solvent and reaction vessel is the most critical step.[4] Ensuring your primary catalytic cycle is efficient by using an optimized ligand and base combination will also suppress this pathway.
Protodeborylation of the Boronic Acid:
What it is: The boronic acid group is replaced by a hydrogen atom from the solvent or trace water.
Cause: This is a common decomposition pathway for boronic acids, especially heteroaryl boronic acids, and can be accelerated by high temperatures and prolonged reaction times.[12][13]
Solution:
Use fresh, high-purity boronic acid.
Use a more stable boronic ester (e.g., pinacol or MIDA esters) which slowly hydrolyzes in situ to the active boronic acid.[12][14]
Avoid unnecessarily high temperatures or long reaction times; monitor the reaction closely and work it up once complete.
Dehalogenation of the Starting Material:
What it is: The chlorine atom on your quinoline is replaced by a hydrogen atom.
Cause: If the transmetalation step is slow, the Ar-Pd(II)-Cl intermediate has a longer lifetime and can undergo side reactions, including hydrodehalogenation.
Solution: The goal is to accelerate the transmetalation step. This can be achieved by optimizing the base and ensuring the boronic acid is effectively converted to the more nucleophilic boronate species. A highly active ligand system also promotes faster overall turnover, minimizing the lifetime of reactive intermediates.[4]
Frequently Asked Questions (FAQs)
Q: Why are electron-rich, sterically hindered phosphine ligands so important for this reaction?
A: They address the two main challenges of this substrate:
Electron-Rich: These ligands increase the electron density on the palladium center. This makes the palladium more nucleophilic and better able to donate electron density into the σ* orbital of the C-Cl bond, which facilitates the difficult oxidative addition step.[15][16]
Sterically Hindered (Bulky): The bulkiness of the ligand promotes the final, product-releasing reductive elimination step and helps prevent the formation of inactive palladium dimers or aggregates.[9]
Q: Should I use a pre-formed palladium catalyst or generate it in situ?
A: For challenging couplings, using a well-defined, air-stable precatalyst (like the Buchwald G2, G3, or G4 precatalysts) is highly recommended.[7] These systems provide a reliable method for generating the active, monoligated L-Pd(0) species in the reaction mixture, leading to more reproducible results than combining a palladium source (like Pd(OAc)₂ or Pd₂(dba)₃) with a separate ligand.
Q: Can I use microwave irradiation to improve my reaction?
A: Yes, microwave-assisted heating can be highly effective. It often leads to dramatically shorter reaction times (minutes instead of hours) and can improve yields by overcoming activation energy barriers more efficiently.[3][11] It is an excellent tool for rapid screening of reaction conditions.
Q: How critical is the purity of my boronic acid?
A: It is absolutely critical. Boronic acids can contain varying amounts of anhydrides (boroxines) or may have partially decomposed via protodeborylation upon storage. Using impure boronic acid will lead to inaccurate stoichiometry and introduce impurities that can affect the reaction. Always use the highest purity reagent available and store it properly.
Experimental Protocols & Visualizations
Recommended Starting Protocol for Optimization
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 4-Chloro-6,8-dimethoxy-2-methylquinoline.
Vessel Preparation: To a Schlenk flask containing a stir bar, add 4-Chloro-6,8-dimethoxy-2-methylquinoline (e.g., 0.5 mmol, 1.0 equiv), the desired arylboronic acid (e.g., 0.6 mmol, 1.2 equiv), and finely powdered K₃PO₄ (1.5 mmol, 3.0 equiv).
Inert Atmosphere: Seal the flask, then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.
Catalyst Addition: Under a positive flow of inert gas, add the XPhos Pd G2 catalyst (0.01 mmol, 2 mol%).
Solvent Addition: Add degassed 1,4-dioxane (e.g., 4 mL) and degassed deionized water (e.g., 1 mL) via syringe.
Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir the mixture vigorously for 4-24 hours.
Monitoring: Monitor the reaction progress by TLC or LC-MS by periodically taking a small aliquot (under inert conditions if possible) and quenching it with water/ethyl acetate.
Work-up: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with ethyl acetate (e.g., 20 mL) and water (e.g., 20 mL).
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The cycle begins with the active Pd(0) species, which undergoes oxidative addition with the aryl halide. Following a base-mediated transmetalation with the boronic acid, the cycle concludes with reductive elimination to yield the final product and regenerate the Pd(0) catalyst.[17][18]
Caption: Catalytic cycle for Suzuki-Miyaura coupling.
References
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
SATHEE JEE. (n.d.). Chemistry Suzuki Coupling Reaction. Retrieved from [Link]
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
Kantchev, E. A. B., O'Brien, C. J., & Organ, M. G. (2007). Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions—a synthetic chemist's perspective. Angewandte Chemie International Edition, 46(16), 2768-2813. (Note: While a specific link isn't available from the search, the general principle of NHC ligands is well-established in the field).
MDPI. (2020, December 15). Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. Retrieved from [Link]
MDPI. (2020, December 15). Peer-review of Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. Retrieved from [Link]
Cammidge, A. N., & Goddard, V. H. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(19), 8205–8217. Retrieved from [Link]
Darses, S., & Genet, J. P. (2003). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. European Journal of Organic Chemistry, 2003(21), 4313-4327. Retrieved from [Link]
Reddit. (2016, January 5). Why am I getting low yield for my Suzuki coupling reaction?. r/chemistry. Retrieved from [Link]
Thomas, A. A., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4296–4307. Retrieved from [Link]
ACS Publications. (2018, March 15). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved from [Link]
ResearchGate. (2025, November 23). Why does palladium catalyst deactivate during Suzuki coupling in small-scale undergraduate labs?. Retrieved from [Link]
Aljamali, N. M. (2018). Suzuki Miyaura Cross – Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. International Journal of ChemTech Research, 11(08), 340-349. Retrieved from [Link]
ResearchGate. (n.d.). 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach. Retrieved from [Link]
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]
ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]
ResearchGate. (n.d.). Pd-leaching and Pd-removal in Pd/C-catalyzed Suzuki couplings. Retrieved from [Link]
Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Retrieved from [Link]
ACS Publications. (2007, June 6). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. Retrieved from [Link]
ACS Publications. (2006, April 1). New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. Organic Letters. Retrieved from [Link]
University of Windsor. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. Retrieved from [Link]
PubMed. (2006, April 27). New air-stable catalysts for general and efficient suzuki-miyaura cross-coupling reactions of heteroaryl chlorides. Retrieved from [Link]
ResearchGate. (2018, September 12). (PDF) Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. Retrieved from [Link]
Wiley Online Library. (2020, January 21). Setup of 4‐Prenylated Quinolines through Suzuki‐Miyaura Coupling for the Synthesis of Aurachins A and B. Retrieved from [Link]
Technical Support Center: Preventing Degradation of 4-Chloro-6,8-dimethoxy-2-methylquinoline During Long-Term Storage
Welcome to the Technical Support Center. 4-Chloro-6,8-dimethoxy-2-methylquinoline is a highly functionalized heterocyclic building block critical in drug discovery and organic synthesis.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. 4-Chloro-6,8-dimethoxy-2-methylquinoline is a highly functionalized heterocyclic building block critical in drug discovery and organic synthesis. However, its specific functional groups—the 4-chloro substituent, the electron-rich 6,8-dimethoxy system, and the basic quinoline nitrogen—make it highly susceptible to environmental degradation.
This guide provides researchers with the mechanistic causality behind the compound's instability, actionable troubleshooting steps, and self-validating protocols to ensure absolute structural integrity during long-term storage.
Part 1: Core Degradation Mechanisms (The "Why")
To prevent degradation, you must first understand the chemical vulnerabilities of the molecule. The degradation of 4-Chloro-6,8-dimethoxy-2-methylquinoline is driven by three primary pathways:
Hydrolytic Dechlorination (Nucleophilic Aromatic Substitution): The electron-withdrawing nature of the quinoline nitrogen severely depletes electron density at the C-4 position. In the presence of water (especially under alkaline or highly acidic conditions), this position undergoes rapid nucleophilic attack, displacing the chloride ion to form a 4-hydroxy/oxo derivative[1].
Photolytic Cleavage: Exposure to UV or ambient visible light excites the molecule into a highly reactive triplet state (
3
CQ*). This state provides the activation energy required for the homolytic or heterolytic cleavage of the labile C-Cl bond, initiating a cascade of radical-mediated dechlorination and subsequent oxidation[2].
Oxidative Stress (N-Oxidation & Demethylation): The lone pair of electrons on the quinoline nitrogen is prone to oxidation by dissolved oxygen or reactive oxygen species (ROS), leading to the formation of a quinoline N-oxide[3]. Additionally, the electron-donating 6,8-dimethoxy groups increase the electron density of the aromatic ring, making it susceptible to oxidative demethylation over time[4].
Fig 1. Primary degradation pathways of the target compound under environmental stress.
Part 2: Troubleshooting & FAQs
Q1: My stock solution of 4-Chloro-6,8-dimethoxy-2-methylquinoline has turned from colorless/pale yellow to a deep brownish-yellow. Is it still viable?A: No, a deepening color profile is a definitive indicator of oxidative degradation. This color shift typically results from the formation of quinoline N-oxides[3] or extended conjugated systems resulting from the oxidative cleavage of the methoxy groups[4]. Discard the solution. To prevent this, always purge storage vials with an inert gas (Argon or Nitrogen) to displace dissolved oxygen.
Q2: I am analyzing my stored sample via LC-MS, and I see a new major peak with a mass difference of -18 Da relative to the parent mass. What happened?A: A mass shift of roughly -18 Da (loss of Cl isotope ~35 Da, addition of OH ~17 Da) indicates that your compound has undergone hydrolysis to form 4-hydroxy-6,8-dimethoxy-2-methylquinoline[1]. This occurs when stock solutions are prepared in hygroscopic solvents (like standard DMSO) that have absorbed atmospheric moisture. Always use anhydrous solvents stored over molecular sieves.
Q3: Can I store the compound in aqueous buffer for my biological assays?A: Only for immediate use. Aqueous stability is highly pH-dependent. At pH > 8.0, the hydroxide ions rapidly attack the C-Cl bond. At pH < 4.0, protonation of the quinoline nitrogen further activates the 4-position for nucleophilic attack[1]. Prepare a concentrated stock in anhydrous DMSO and spike it into your aqueous buffer immediately prior to the assay.
Q4: Is it safe to repeatedly freeze and thaw my stock solution?A: Absolutely not. Freeze-thaw cycles introduce condensation (water) into the vial, which accelerates hydrolysis. Furthermore, the thermal shock can precipitate the compound, leading to concentration inaccuracies. You must aliquot your solutions.
Part 3: Quantitative Stability Data
The following table synthesizes the expected stability of 4-Chloro-6,8-dimethoxy-2-methylquinoline under various storage conditions. Use this to benchmark your experimental design.
Storage Condition
Solvent Matrix
Light Exposure
Estimated Half-Life (
t1/2
)
Primary Degradant Identified
25°C (Room Temp)
Aqueous (pH 8.5)
Ambient Light
< 3 Days
Dechlorinated photoproducts
25°C (Room Temp)
Aqueous (pH 10.0)
Dark
~5 Days
4-Hydroxy derivative
4°C (Refrigerator)
Methanol/Water
Dark
2-3 Weeks
Methoxy oxidation products
-20°C (Freezer)
Anhydrous DMSO
Dark
> 6 Months
Negligible
-80°C (Deep Freeze)
Anhydrous DMSO
Dark
> 2 Years
None detected
Part 4: Experimental Protocols
Protocol A: Preparation and Storage of Ultra-Stable Stock Solutions
This self-validating protocol eliminates the three variables of degradation: water, light, and oxygen.
Step-by-Step Methodology:
Preparation: Equilibrate the solid compound to room temperature inside a desiccator to prevent condensation.
Solvent Selection: Use strictly anhydrous Dimethyl Sulfoxide (DMSO) or Acetonitrile (ACN) with a water content of ≤0.005%.
Dissolution: Dissolve the solid to a standard concentration (e.g., 10 mM or 50 mM) under a fume hood with subdued lighting to prevent photolytic C-Cl cleavage[2].
Aliquotting: Dispense single-use volumes (e.g., 50 µL) into amber glass vials to block UV/Vis transmission.
Inert Purging: Gently blow a stream of Argon or high-purity Nitrogen gas over the liquid surface in each vial for 5-10 seconds to displace oxygen, preventing N-oxide formation[3].
Sealing & Storage: Cap tightly with PTFE-lined septa and store immediately at -80°C.
Fig 2. Optimized workflow for the preparation and long-term storage of stable stock solutions.
Protocol B: Forced Degradation Study (Method Validation)
To trust your storage protocols, you must first prove your analytical method (e.g., HPLC-UV/Vis) can separate the intact compound from its degradants.
Step-by-Step Methodology:
Acid/Base Hydrolysis Stress: Dilute the stock to 0.1 mg/mL in 0.1 M HCl (Acid) and 0.1 M NaOH (Base). Incubate at 60°C for 24 hours. Expectation: Formation of the 4-hydroxy derivative.
Oxidative Stress: Dilute the stock to 0.1 mg/mL in 3%
H2O2
. Incubate at room temperature for 24 hours in the dark. Expectation: Formation of quinoline N-oxide and methoxy cleavage.
Photolytic Stress: Place a 0.1 mg/mL solution (in a quartz cuvette) under a broad-spectrum UV lamp (254 nm and 365 nm) for 4 hours. Expectation: Dechlorination.
Analysis: Run all stressed samples alongside a fresh control using a gradient LC-MS method. Ensure baseline resolution between the parent peak and all degradation products.
Part 5: References
Mechanistic investigation of direct photodegradation of chloroquine phosphate under simulated sunlight
Source: Chemosphere (via PubMed Central)
URL:[Link]
6-Methoxyquinoline complexes as lung carcinoma agents: induction of oxidative damage on A549 monolayer and multicellular spheroid model
Source: ResearchGate
URL:[Link]
Quinoline N‐Oxide: A Versatile Precursor in Organic Transformations
Source: ResearchGate
URL:[Link]
Technical Support Center: Resolving Overlapping Peaks in Substituted Quinoline HPLC Analysis
Target Compound: 4-Chloro-6,8-dimethoxy-2-methylquinoline Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals As a Senior Application Scientist, I frequently encounter methods where...
Author: BenchChem Technical Support Team. Date: April 2026
Target Compound: 4-Chloro-6,8-dimethoxy-2-methylquinoline
Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals
As a Senior Application Scientist, I frequently encounter methods where substituted quinolines present severe chromatographic challenges. 4-Chloro-6,8-dimethoxy-2-methylquinoline possesses a basic quinoline nitrogen (pKa ~4.5–5.5), a lipophilic chloro substituent, and two hydrogen-bond accepting methoxy groups. This unique structural triad makes the molecule highly susceptible to peak tailing and co-elution with structurally similar impurities (e.g., des-chloro analogs or regioisomers) during Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
This guide provides a causality-driven framework to diagnose and resolve these overlapping peaks.
Diagnostic Workflow
Diagnostic workflow for resolving overlapping peaks in basic quinoline HPLC analysis.
Knowledge Base: Frequently Asked Questions (FAQs)
Q1: My chromatogram shows a massive, merged peak. How do I know if this is a selectivity issue or a peak shape issue?
Overlapping peaks stem from two distinct physical phenomena: poor selectivity (
α
) or excessive band broadening (tailing). If the merged peak has a wide, asymmetrical trailing edge, the root cause is peak tailing[1]. For basic compounds like 4-Chloro-6,8-dimethoxy-2-methylquinoline, tailing is primarily caused by secondary electrostatic interactions between the positively charged quinoline nitrogen and negatively charged, unbonded silanol groups (
Si−O−
) on the silica stationary phase[2]. Conversely, if the overlapping peaks are sharp and symmetrical but simply elute at the same time, the issue is poor selectivity, meaning the thermodynamic interaction of the analytes with the mobile/stationary phase is too similar[3].
Q2: How do I eliminate peak tailing for this specific quinoline derivative?
You must control the ionization state of both the analyte and the column. The pKa of the quinoline nitrogen dictates its ionization state; running a mobile phase near this pKa results in a mixed population of ionized and neutral molecules, causing split or severely broadened peaks.
Causality-Driven Solution: Lower the mobile phase pH to at least 2 units below the analyte's pKa (e.g., pH 2.0 - 2.5) using additives like 0.1% Trifluoroacetic Acid (TFA) or Formic Acid[4]. This fully protonates the quinoline nitrogen. More importantly, a pH below 3.0 neutralizes the acidic silanol groups on the silica column (
Si−O−→Si−OH
), eliminating the electrostatic attraction that causes tailing[1].
Q3: I fixed the peak shape, but the main peak still co-elutes with a suspected regioisomer. How do I separate them?
When peaks are sharp but co-elute, you must alter the selectivity (
α
) of the separation system. The most powerful method for improving band spacing in RP-HPLC is changing the organic modifier[3].
Causality-Driven Solution: If your current method uses Acetonitrile (an aprotic solvent that interacts mainly via dipole-dipole forces), switch to Methanol. Methanol is a protic solvent capable of acting as both a hydrogen bond donor and acceptor. Because 4-Chloro-6,8-dimethoxy-2-methylquinoline possesses two methoxy groups (strong H-bond acceptors), methanol will interact with these functional groups differently than acetonitrile, fundamentally altering the partitioning thermodynamics and often pulling apart closely eluting isomers[3].
Self-Validating Experimental Protocols
Protocol 1: Mobile Phase pH Optimization & System Suitability
Objective: To establish a baseline separation free of secondary silanol interactions.
Causality: Buffers prevent run-to-run pH drift, ensuring consistent ionization states for basic analytes.
Aqueous Phase Preparation: Prepare 1000 mL of ultra-pure water (Milli-Q). Add 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA) to create a 0.1% v/v solution. Verify the pH is approximately 2.1.
Organic Phase Preparation: Prepare 1000 mL of HPLC-grade Methanol (protic modifier).
Column Selection: Install a Charged Surface Hybrid (CSH) C18 column or a highly end-capped core-shell C18 column. Why? CSH columns maintain a slight positive surface charge at low pH, actively repelling the protonated quinoline nitrogen and ensuring a Gaussian peak shape[2].
Equilibration: Flush the system with 50:50 Aqueous/Organic for 20 column volumes to ensure complete thermal and chemical equilibration.
Self-Validation Step (System Suitability): Inject a known standard of 4-Chloro-6,8-dimethoxy-2-methylquinoline. Calculate the USP Tailing Factor (
Tf
).
Validation Gate: If
Tf≤1.2
, the silanol interactions are successfully suppressed. Proceed to Protocol 2. If
Tf>1.2
, verify buffer preparation and column integrity.
Protocol 2: Gradient Flattening for Isomeric Resolution
Objective: To resolve the main active pharmaceutical ingredient (API) from closely eluting structural analogs.
Causality: Shallower gradients increase the time analytes spend interacting with the stationary phase during their critical elution window, amplifying minor differences in hydrophobicity.
Initial Screening: Run a rapid linear gradient from 5% to 95% Methanol over 15 minutes.
Identify Co-elution Point: Note the exact percentage of organic modifier at which the overlapping peaks elute (e.g., 45% Methanol).
Design Focused Gradient: Program the HPLC pump to reach 5% below the elution point rapidly, then flatten the slope to a 1% change per minute across the critical window.
Example: 0-2 min: 5% to 40% B. 2-12 min: 40% to 50% B (shallow slope). 12-15 min: 50% to 95% B.
Self-Validation Step: Inject the mixed sample containing the API and impurities. Calculate the Resolution (
Rs
) between the critical pair.
Validation Gate: The method is considered valid and robust for quantitation only if
Rs≥1.5
(baseline resolution).
Quantitative Data Summary
The following table summarizes the expected impact of targeted chromatographic adjustments on the resolution of 4-Chloro-6,8-dimethoxy-2-methylquinoline and its closely eluting impurities.
A Comparative Guide to the Reactivity of 4-Chloro-6,8-dimethoxy-2-methylquinoline and 4-Chloro-2-methylquinoline
An In-Depth Analysis for Synthetic and Medicinal Chemistry Professionals In the landscape of heterocyclic chemistry, substituted quinolines serve as privileged scaffolds, forming the core of numerous pharmaceuticals and...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Analysis for Synthetic and Medicinal Chemistry Professionals
In the landscape of heterocyclic chemistry, substituted quinolines serve as privileged scaffolds, forming the core of numerous pharmaceuticals and functional materials. The reactivity of these building blocks is of paramount importance, dictating their synthetic utility and the efficiency of drug development pipelines. This guide provides a detailed comparative analysis of the reactivity of two key quinoline derivatives: 4-Chloro-6,8-dimethoxy-2-methylquinoline and its unsubstituted counterpart, 4-chloro-2-methylquinoline. We will delve into the electronic factors governing their reactivity, supported by mechanistic insights and a robust experimental protocol for quantitative comparison.
The central focus of this comparison is the nucleophilic aromatic substitution (SNAr) at the C4 position. The chlorine atom at this position is a labile leaving group, and the rate of its substitution is highly sensitive to the electronic nature of the quinoline ring. The primary distinction between our two molecules of interest lies in the presence of two methoxy (-OCH₃) groups at the C6 and C8 positions in 4-chloro-6,8-dimethoxy-2-methylquinoline. These substituents exert a profound influence on the electron density of the aromatic system, thereby modulating the electrophilicity of the C4 carbon and, consequently, its susceptibility to nucleophilic attack.
The Decisive Role of Electronic Effects: Methoxy Groups and Ring Activation
The reactivity of 4-chloroquinolines in SNAr reactions is fundamentally governed by the stability of the Meisenheimer complex, a key intermediate formed upon nucleophilic attack. The electrophilicity of the C4 carbon is crucial for this initial step. In 4-chloro-2-methylquinoline, the electron-withdrawing effect of the ring nitrogen atom deactivates the ring towards electrophilic substitution but, importantly, activates it towards nucleophilic substitution, particularly at the C2 and C4 positions.
The introduction of two methoxy groups at the C6 and C8 positions in 4-chloro-6,8-dimethoxy-2-methylquinoline significantly alters this electronic landscape. Methoxy groups are potent electron-donating groups (EDGs) due to the resonance effect (or mesomeric effect, +M), where the lone pairs on the oxygen atom are delocalized into the aromatic ring. This delocalization increases the electron density throughout the quinoline system. While the methoxy group also has a weaker, electron-withdrawing inductive effect (-I) due to the electronegativity of oxygen, the resonance effect is dominant in aromatic systems.
The net result of these electron-donating methoxy groups is a substantial increase in electron density at the C4 position. This "push" of electrons into the ring counteracts the electron-withdrawing influence of the ring nitrogen, making the C4 carbon less electrophilic and therefore less susceptible to nucleophilic attack. Consequently, 4-chloro-6,8-dimethoxy-2-methylquinoline is significantly less reactive towards nucleophilic substitution than 4-chloro-2-methylquinoline.
Caption: Electronic influence of substituents on C4 reactivity.
Quantitative Comparison: A Summary
Feature
4-Chloro-2-methylquinoline
4-Chloro-6,8-dimethoxy-2-methylquinoline
Rationale
Substituents
2-Methyl
2-Methyl, 6,8-Dimethoxy
Presence of two -OCH₃ groups.
Electronic Effect of Substituents
Weakly electron-donating (methyl)
Strongly electron-donating (methoxy)
Methoxy groups donate electron density via resonance (+M effect).
Electrophilicity of C4 Carbon
Higher
Lower
Increased electron density from methoxy groups reduces the positive character of the C4 carbon.
Reactivity in SNAr
Higher
Lower
Less electrophilic C4 carbon is less susceptible to nucleophilic attack.
Reaction Rate with Nucleophiles
Faster
Slower
The activation energy for the formation of the Meisenheimer complex is higher.
Experimental Protocol: Comparative Kinetic Analysis of Nucleophilic Substitution
To empirically validate the predicted difference in reactivity, a comparative kinetic study can be performed. This protocol outlines a method to monitor the rate of substitution of the chlorine atom by a common nucleophile, such as morpholine, using High-Performance Liquid Chromatography (HPLC).
Objective: To determine the second-order rate constants for the reaction of 4-chloro-2-methylquinoline and 4-chloro-6,8-dimethoxy-2-methylquinoline with morpholine.
Materials:
4-Chloro-2-methylquinoline
4-Chloro-6,8-dimethoxy-2-methylquinoline
Morpholine
Acetonitrile (HPLC grade)
Internal Standard (e.g., naphthalene or biphenyl)
Thermostatted reaction vessel
HPLC system with a UV detector
Procedure:
Preparation of Stock Solutions:
Prepare a 0.1 M stock solution of the internal standard in acetonitrile.
Prepare 0.1 M stock solutions of 4-chloro-2-methylquinoline and 4-chloro-6,8-dimethoxy-2-methylquinoline in acetonitrile.
Prepare a 1.0 M stock solution of morpholine in acetonitrile.
Reaction Setup (to be performed for each quinoline derivative separately):
In a thermostatted vessel maintained at a constant temperature (e.g., 80 °C), add a precisely measured volume of the quinoline stock solution and the internal standard stock solution. Dilute with acetonitrile to achieve a final quinoline concentration of approximately 0.05 M.
Allow the solution to equilibrate at the set temperature for at least 15 minutes.
Reaction Initiation and Monitoring:
Initiate the reaction by adding a pre-heated, measured volume of the morpholine stock solution to achieve a final concentration of approximately 0.5 M (a 10-fold excess to ensure pseudo-first-order kinetics).
Immediately withdraw the first aliquot (t=0) and quench it in a vial containing a diluent (e.g., a mixture of acetonitrile and water).
Continue to withdraw aliquots at regular time intervals (e.g., every 15 minutes for the more reactive compound, and potentially every hour for the less reactive one) over a period that allows for at least 80% conversion. Quench each aliquot immediately.
HPLC Analysis:
Analyze the quenched aliquots by HPLC. The mobile phase and column should be chosen to achieve good separation of the starting material, the product, and the internal standard.
Monitor the disappearance of the starting material peak area relative to the constant peak area of the internal standard.
Data Analysis:
Plot the natural logarithm of the concentration of the starting quinoline (ln[Quinoline]) versus time.
The slope of this plot will be the negative of the pseudo-first-order rate constant (-k').
Calculate the second-order rate constant (k) by dividing the pseudo-first-order rate constant by the concentration of morpholine (k = k' / [Morpholine]).
Compare the calculated second-order rate constants for the two quinoline derivatives. A significantly smaller rate constant for 4-chloro-6,8-dimethoxy-2-methylquinoline will provide quantitative evidence of its lower reactivity.
Caption: Workflow for comparative kinetic analysis.
Conclusion
The presence of electron-donating methoxy groups at the C6 and C8 positions of the quinoline ring fundamentally decreases the reactivity of 4-chloro-6,8-dimethoxy-2-methylquinoline towards nucleophilic aromatic substitution compared to its non-methoxylated analog, 4-chloro-2-methylquinoline. This reduced reactivity is a direct consequence of the increased electron density at the C4 position, which disfavors nucleophilic attack. For researchers and professionals in drug development and synthetic chemistry, this understanding is critical. While the dimethoxy compound may offer advantages in terms of its electronic properties for a final drug candidate, its lower reactivity necessitates more forcing reaction conditions (e.g., higher temperatures, stronger nucleophiles, or longer reaction times) during synthesis. The choice between these two building blocks will therefore depend on a careful balance between the desired properties of the target molecule and the practical considerations of its synthesis. The experimental protocol provided offers a clear and robust method for quantifying this reactivity difference, enabling informed decisions in synthetic planning.
Comparative
mass spectrometry fragmentation pattern of 4-Chloro-6,8-dimethoxy-2-methylquinoline
The structural elucidation and quantification of complex heterocyclic compounds like 4-Chloro-6,8-dimethoxy-2-methylquinoline require a nuanced approach to mass spectrometry (MS). Because this compound contains multiple...
Author: BenchChem Technical Support Team. Date: April 2026
The structural elucidation and quantification of complex heterocyclic compounds like 4-Chloro-6,8-dimethoxy-2-methylquinoline require a nuanced approach to mass spectrometry (MS). Because this compound contains multiple reactive substituents—a halogen, two methoxy groups, and a basic quinoline core—its gas-phase fragmentation behavior is highly specific.
As a Senior Application Scientist, I have designed this guide to objectively compare the performance of High-Resolution Quadrupole Time-of-Flight (Q-TOF) versus Unit-Resolution Triple Quadrupole (QqQ) mass spectrometry for the analysis of this compound. We will dissect the mechanistic causality behind its fragmentation and provide a self-validating experimental framework for its analysis.
Mechanistic Grounding: The Fragmentation Pathway
To optimize any MS method, one must first understand the gas-phase thermodynamics of the target molecule. In positive Electrospray Ionization (ESI+), the highly basic quinoline nitrogen acts as the primary protonation site, yielding a stable precursor ion
[M+H]+
at an exact m/z of 238.0629.
Upon Collision-Induced Dissociation (CID), 4-Chloro-6,8-dimethoxy-2-methylquinoline exhibits two competing fragmentation cascades:
Methoxy Cleavage (Radical Expulsion): The methoxy groups at C6 and C8 are highly susceptible to homolytic cleavage. The precursor expels a methyl radical (•CH₃, -15.023 Da) to form a stable radical cation at m/z 223.039. This radical loss is a well-documented hallmark of oxygenated quinolines . Subsequent neutral loss of carbon monoxide (CO, -27.995 Da) yields a secondary product ion at m/z 195.045.
Halogen Expulsion (Even-Electron Rule Exception): The C4-chloro group can be eliminated as a neutral hydrogen chloride molecule (HCl, -35.977 Da) yielding m/z 202.086. Alternatively, it can be expelled as a chlorine radical (•Cl, -34.969 Da) yielding m/z 203.094. While the loss of a radical from an even-electron precursor violates the traditional "even-electron rule," it is thermodynamically driven here by the formation of a highly conjugated, resonance-stabilized open-shell heterocyclic system—a phenomenon recently characterized in chloroquinoline derivatives .
Figure 1: ESI-MS/MS fragmentation pathway of 4-Chloro-6,8-dimethoxy-2-methylquinoline.
Platform Comparison: Q-TOF vs. Triple Quadrupole (QqQ)
When developing assays for drug development, selecting the right MS architecture is critical.
High-Resolution Q-TOF: Operates at mass resolving powers exceeding 40,000 FWHM. It is mandatory for structural elucidation because it provides sub-2 ppm mass accuracy, allowing us to definitively confirm that the 15 Da loss is •CH₃ and not an isobaric •NH interference.
Unit-Resolution QqQ: Operates at a nominal resolution of 0.7 Da FWHM. While it cannot distinguish isobaric fragments, its continuous duty cycle in Multiple Reaction Monitoring (MRM) mode provides unmatched sensitivity and linear dynamic range, making it the gold standard for pharmacokinetic quantification.
Table 1: Fragmentation Annotation (HRMS vs. QqQ)
Fragment Identity
Elemental Composition
HRMS Exact m/z (Theoretical)
HRMS Mass Error (ppm)
QqQ Nominal m/z (MRM)
Precursor
[M+H]+
C12H13ClNO2+
238.0629
< 1.5
238.1
[M+H−CH3]•+
C11H10ClNO2•+
223.0394
< 1.5
223.0
[M+H−HCl]+
C12H12NO2+
202.0862
< 1.5
202.1
[M+H−Cl]•+
C12H13NO2•+
203.0940
< 2.0
203.1
Table 2: Platform Performance Comparison for Targeted Analysis
Performance Metric
High-Resolution Q-TOF
Triple Quadrupole (QqQ)
Analytical Consequence
Mass Resolution
> 40,000 FWHM
~1,000 FWHM (0.7 Da)
Q-TOF eliminates matrix isobaric interference.
Linear Dynamic Range
3 to 4 orders of magnitude
5 to 6 orders of magnitude
QqQ requires fewer sample dilutions in PK studies.
Limit of Quantitation
~1 - 5 ng/mL
~10 - 50 pg/mL
QqQ is vastly superior for trace-level detection.
Duty Cycle
~10-20% (Full Scan)
> 99% (Dwell time in MRM)
QqQ yields more data points across narrow LC peaks.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness, the following LC-MS/MS protocol is designed as a self-validating system . It incorporates isotopic signature verification and matrix-effect controls to prevent false positives and quantitative drift.
Step 1: Matrix Preparation & Extraction
Causality: Plasma contains phospholipids that cause severe ion suppression in ESI+. Protein precipitation alone is insufficient; therefore, a liquid-liquid extraction (LLE) is utilized.
Aliquot 50 µL of human plasma into a microcentrifuge tube.
Add 10 µL of an isotopically labeled internal standard (e.g.,
13C3
-quinoline at 100 ng/mL) to correct for extraction recovery and ionization variance.
Add 200 µL of Methyl tert-butyl ether (MTBE). Vortex for 5 minutes and centrifuge at 14,000 x g for 10 minutes.
Transfer the organic supernatant, evaporate to dryness under gentle nitrogen flow, and reconstitute in 100 µL of initial mobile phase.
Validation Check: Inject a matrix blank (plasma without analyte) before and after the sample sequence. The signal-to-noise ratio at the analyte retention time must be < 3:1 to confirm zero carryover.
Step 2: Chromatographic Separation
Causality: Formic acid acts as a proton donor, driving the equilibrium of the basic quinoline nitrogen toward the
[M+H]+
state, maximizing ionization efficiency.
Column: Sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm) maintained at 40°C.
Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: 5% B to 95% B over 3.5 minutes at a flow rate of 0.4 mL/min.
Step 3: Mass Spectrometric Detection & Isotopic Validation
Causality: The natural isotopic abundance of Chlorine (
35Cl
at 75.78% and
37Cl
at 24.22%) provides a built-in validation mechanism for the precursor ion.
Source Parameters: ESI in positive mode. Capillary voltage at 3.0 kV, desolvation temperature at 350°C.
Precursor Validation (Crucial Step): Before triggering MS/MS, the system must verify the precursor isotopic envelope. The ratio of m/z 238.06 to m/z 240.06 must be exactly 3:1 . If this ratio fails, the peak is flagged as a matrix interference rather than the target analyte.
Collision Energy (CE) Optimization:
For the radical loss (m/z 238.1
→
223.0), apply a low CE (15-20 eV) as the methoxy bond is relatively labile.
For the halogen loss (m/z 238.1
→
202.1), apply a higher CE (25-30 eV) to overcome the higher activation energy required to break the C-Cl aromatic bond.
References
da Silva, R. M., Barbieri, J. G., Murie, V. E., Silvério, M. R. S., Soldi, R. A., Albernaz, L. C., Espindola, L. S., Vieira, P. C., Clososki, G. C., Vessecchi, R., & Lopes, N. P. (2024). Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti. Rapid Communications in Mass Spectrometry, 38(12), e9739.[Link]
Clugston, D. M., & MacLean, D. B. (1966). MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Journal of Chemistry, 44(7), 781-788.[Link]
Validation
validating purity of 4-Chloro-6,8-dimethoxy-2-methylquinoline using LC-MS
An In-Depth Comparative Guide to Validating the Purity of 4-Chloro-6,8-dimethoxy-2-methylquinoline using LC-MS A Senior Application Scientist's Guide to Ensuring Analytical Integrity In the landscape of pharmaceutical re...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Comparative Guide to Validating the Purity of 4-Chloro-6,8-dimethoxy-2-methylquinoline using LC-MS
A Senior Application Scientist's Guide to Ensuring Analytical Integrity
In the landscape of pharmaceutical research and fine chemical synthesis, the purity of an intermediate compound is not merely a quality metric; it is the foundation upon which the success of subsequent research and development rests. The compound 4-Chloro-6,8-dimethoxy-2-methylquinoline, a substituted quinoline, serves as a critical building block in the synthesis of various biologically active molecules. Its purity directly influences reaction yields, impurity profiles of the final active pharmaceutical ingredient (API), and ultimately, safety and efficacy.
This guide provides a comprehensive framework for validating the purity of 4-Chloro-6,8-dimethoxy-2-methylquinoline. We will delve into the practical application of Liquid Chromatography-Mass Spectrometry (LC-MS) as the primary analytical tool, offering a detailed, field-tested protocol. Furthermore, we will objectively compare LC-MS with other orthogonal techniques—HPLC-UV, GC-MS, and NMR Spectroscopy—to equip researchers with the rationale for selecting the most appropriate analytical strategy for their specific needs. Our approach is grounded in the principles of scientific integrity, ensuring that every protocol is a self-validating system, consistent with international regulatory standards such as the ICH Q2(R2) guidelines on analytical procedure validation.[1][2][3]
The Premier Choice: High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS)
For a molecule like 4-Chloro-6,8-dimethoxy-2-methylquinoline (Molecular Formula: C₁₂H₁₂ClNO₂, Molecular Weight: 237.68 g/mol ), LC-MS stands out as the superior technique for purity assessment. The choice is causal: the compound's relatively low volatility and potential for thermal degradation make Gas Chromatography (GC) less ideal.[4] High-Performance Liquid Chromatography (HPLC) provides the necessary separation power for potential isomers and related impurities. When coupled with a mass spectrometer, it offers unparalleled specificity and identification capabilities, allowing us to not only separate impurities but also to tentatively identify them based on their mass-to-charge ratio (m/z), a feat impossible with a standard UV detector alone.[5]
The LC-MS Workflow: A Self-Validating System
The power of LC-MS lies in its dual-verification system. The Liquid Chromatography (LC) component separates compounds based on their physicochemical properties (e.g., polarity), providing a characteristic retention time (RT). The Mass Spectrometry (MS) component then provides the mass of each separated compound, offering an orthogonal data point for confirmation. This combination is essential for unequivocally distinguishing the target compound from process-related impurities and degradation products.[6]
A Comparative Guide to the Biological Activity of 4-Chloro-6,8-dimethoxy-2-methylquinoline Analogs
For Researchers, Scientists, and Drug Development Professionals Introduction: The Quinoline Scaffold in Drug Discovery The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a privileged scaffol...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Scaffold in Drug Discovery
The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[1][2] The versatility of the quinoline core allows for extensive structural modifications, enabling the fine-tuning of its biological effects. This guide provides a comparative analysis of the biological activity of a specific subclass of quinoline derivatives: 4-Chloro-6,8-dimethoxy-2-methylquinoline and its analogs. By examining their anticancer and antimicrobial potential, and the underlying mechanisms of action, we aim to provide a valuable resource for researchers engaged in the discovery and development of novel therapeutics.
Comparative Anticancer Activity
Derivatives of the quinoline scaffold have shown significant promise as anticancer agents, acting through various mechanisms such as the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways.[3] While specific experimental data for 4-Chloro-6,8-dimethoxy-2-methylquinoline is limited in publicly available literature, a comparative analysis of structurally related compounds provides significant insights into its potential efficacy.
Cytotoxicity Profile of Key Quinoline Analogs
The cytotoxic potential of quinoline derivatives is typically evaluated using in vitro assays, with the half-maximal inhibitory concentration (IC50) being a key metric. The following table summarizes the reported cytotoxic activities of quinoline analogs with substitution patterns relevant to 4-Chloro-6,8-dimethoxy-2-methylquinoline.
Compound/Analog Class
Cancer Cell Line
IC50 / Activity
Key Structural Features & Insights
Reference
6,8-dimethoxyquinoline
HeLa (Cervical Cancer)
Significant anticancer activity
The dimethoxy substitution at positions 6 and 8 appears to contribute to its cytotoxic potential.
Expert Interpretation: The data suggests that the presence of methoxy groups on the quinoline ring, as seen in the 6,8-dimethoxyquinoline and 6,7-dimethoxyquinazoline analogs, is a favorable feature for anticancer activity. The 4-chloro and 2-methyl substitutions on the parent quinoline are crucial for both synthetic accessibility and biological function, often serving as a key intermediate for more complex and potent molecules.[6] It is plausible that a 4-Chloro-6,8-dimethoxy-2-methylquinoline scaffold would exhibit significant cytotoxic effects, potentially through mechanisms similar to its structural relatives.
Mechanisms of Anticancer Action
The anticancer effects of quinoline derivatives are multifaceted. Understanding these mechanisms is crucial for rational drug design and development.
Induction of Apoptosis and Cell Cycle Arrest
A common mechanism of action for anticancer quinolines is the induction of programmed cell death (apoptosis) and the disruption of the cell cycle. For instance, chloroquine, a well-known 4-chloroquinoline, has been shown to induce G2/M phase arrest and apoptosis in breast cancer cells.[8] This is often associated with the modulation of key regulatory proteins. Similarly, certain 7-chloro-4-thioalkylquinoline derivatives cause an accumulation of cells in the G2/M phase of the cell cycle.[7]
The induction of apoptosis by quinoline analogs can be mediated through the intrinsic (mitochondrial) pathway, characterized by changes in the expression of the Bcl-2 family of proteins. For example, some chromene derivatives, which share structural similarities with quinolines, have been shown to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2.[9]
Inhibition of Key Signaling Pathways
Many quinoline derivatives exert their anticancer effects by targeting specific signaling pathways that are dysregulated in cancer. A prominent target is the topoisomerase I enzyme, which is crucial for DNA replication and repair.[10] Analogs of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines have been identified as potent topoisomerase I inhibitors.[10]
The following diagram illustrates a potential mechanism of action for 4-Chloro-6,8-dimethoxy-2-methylquinoline analogs, based on the known activities of related compounds.
Caption: Potential anticancer mechanisms of 4-Chloro-6,8-dimethoxy-2-methylquinoline analogs.
Induction of Reactive Oxygen Species (ROS)
Some quinoline derivatives can induce oxidative stress in cancer cells by increasing the production of reactive oxygen species (ROS). This can lead to DNA damage and trigger apoptosis.
Comparative Antimicrobial Activity
The quinoline scaffold is also a cornerstone in the development of antimicrobial agents.[2] The antimicrobial efficacy of quinoline derivatives is often attributed to their ability to inhibit key bacterial enzymes like DNA gyrase and topoisomerase IV.
Antibacterial and Antifungal Spectrum
The following table summarizes the antimicrobial activity of some relevant quinoline derivatives.
Compound Class
Microorganism
MIC (µg/mL) / Zone of Inhibition (mm)
Key Structural Insights
Reference
Bromo-substituted 2-methylquinoline hydrazones
Staphylococcus aureus
Good activity
The bromo and hydrazone moieties contribute to antibacterial efficacy.
Expert Interpretation: Based on the available data for related structures, it is reasonable to hypothesize that 4-Chloro-6,8-dimethoxy-2-methylquinoline analogs would possess antimicrobial properties. The presence of the 4-chloro and 2-methyl groups, combined with the dimethoxy substitutions, could lead to a favorable profile for inhibiting microbial growth. Further screening against a panel of clinically relevant bacteria and fungi is warranted.
Experimental Protocols
To facilitate further research and validation of the biological activities of 4-Chloro-6,8-dimethoxy-2-methylquinoline analogs, detailed protocols for key in vitro assays are provided below.
Synthesis of 4-Chloro-6,8-dimethoxy-2-methylquinoline Analogs
While a specific protocol for the title compound is not detailed in the reviewed literature, a general synthetic route can be adapted from the synthesis of similar quinoline derivatives.[4]
Caption: Generalized synthetic workflow for 4-chloro-quinoline analogs.
MTT Assay for Cell Viability
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
Compound Treatment: Treat the cells with serial dilutions of the quinoline analogs for 24, 48, or 72 hours.
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle.
Procedure:
Cell Treatment: Treat cancer cells with the quinoline analogs for a specified time.
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.
Staining: Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases.
Reactive Oxygen Species (ROS) Detection Assay
This assay measures the intracellular levels of ROS.
Procedure:
Cell Treatment: Treat cells with the quinoline analogs.
Probe Loading: Incubate the cells with a fluorescent ROS probe (e.g., DCFDA).
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.
Data Analysis: Quantify the change in ROS levels relative to untreated controls.
This method determines the Minimum Inhibitory Concentration (MIC) of a compound.
Procedure:
Compound Dilution: Prepare serial dilutions of the quinoline analogs in a 96-well microtiter plate.
Inoculum Preparation: Prepare a standardized suspension of the test microorganism.
Inoculation: Add the microbial suspension to each well.
Incubation: Incubate the plates under appropriate conditions.
MIC Determination: The MIC is the lowest concentration of the compound that inhibits visible microbial growth.
Conclusion and Future Directions
The comparative analysis of 4-Chloro-6,8-dimethoxy-2-methylquinoline analogs, based on the biological activities of structurally related compounds, suggests a promising potential for this scaffold in both oncology and antimicrobial research. The presence of the 4-chloro, 2-methyl, and particularly the 6,8-dimethoxy substitutions, points towards a high likelihood of significant cytotoxic and antimicrobial efficacy.
Future research should focus on the synthesis of a focused library of 4-Chloro-6,8-dimethoxy-2-methylquinoline analogs and their systematic evaluation in a broad panel of cancer cell lines and microbial strains. Elucidating the specific molecular targets and signaling pathways modulated by these compounds will be crucial for their further development as therapeutic agents. The experimental protocols provided in this guide offer a robust framework for these future investigations.
References
Ghate, M., et al. (2011). Synthesis, Characterization and Antimicrobial Activity of Some New Substituted Quinoline Hydrazones. Der Pharma Chemica, 3(6), 460-468.
Kaur, K., & Kumar, V. (2017). QSAR Analysis of Antibacterial and Antifungal Activity of Novel 2-Morpholinoquinoline Analogs. Molecules, 22(10), 1738.
Sharma, P., & Kumar, A. (2021). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. RSC Advances, 11(58), 36569-36599.
El-Damasy, A. K., et al. (2020). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. European Journal of Medicinal Chemistry, 199, 112391.
Karimi, A., et al. (2019). The chromene derivative 4-Clpgc inhibits cell proliferation and induces apoptosis in the K562 cell line.
Iancu, M., et al. (2022). 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. Molbank, 2022(2), M1403.
Mishra, P., & Deb, P. K. (2020). Recent update on antibacterial and antifungal activity of quinoline scaffolds. Archiv der Pharmazie, 353(12), e2000241.
Gershon, H., et al. (1971). Antifungal Activity of 5-, 7-, and 5,7-Substituted 2-Methyl-8-Quinolinols. Antimicrobial Agents and Chemotherapy, 1(5), 373-375.
BenchChem. (2025). Application Notes and Protocols for the Large-Scale Synthesis of 4-Chloro-6,7-dimethoxyquinoline. BenchChem.
Janežič, D., et al. (2022). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. Molecules, 27(19), 6695.
Kumar, A., et al. (2016). In-Vitro Antibacterial / Antifungal Screening of 2-Chloroquinoline Scaffold Derivatives. International Journal of Pharmaceutical Sciences and Research, 7(5), 2095-2104.
BenchChem. (2025). Comparative Analysis of Anticancer Quinoline Derivatives: Validating the Potential of 6,8-Difluoro-2-methylquinolin-4-amine. BenchChem.
Chontayan, P., et al. (2021). Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. Heliyon, 7(7), e07530.
Jiang, P. D., et al. (2008). Cell growth inhibition, G2/M cell cycle arrest, and apoptosis induced by chloroquine in human breast cancer cell line Bcap-37. Chemotherapy, 54(6), 450-457.
Tan, J. B. L., et al. (2025). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Molecules, 30(1), 346.
Dwivedi, J., et al. (2021). Antiproliferative Efficacy of N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, DW-8, in Colon Cancer Cells Is Mediated by Intrinsic Apoptosis. Molecules, 26(15), 4426.
Kumar, S., et al. (2022). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences, 1(2), 65-79.
Li, J., et al. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. 7th International Conference on Education, Management, Computer and Medicine (EMCM 2016).
CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google P
González-González, G., et al. (2021). Synergistic effect of Chloroquine and Panobinostat in ovarian cancer through induction of DNA damage and inhibition of DNA repair. Cancers, 13(11), 2568.
Perin, N., et al. (2021). Antimicrobial Activity of Quasi-Enantiomeric Cinchona Alkaloid Derivatives and Prediction Model Developed by Machine Learning. Antibiotics, 10(6), 666.
Al-Ghorbani, M., et al. (2023). Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes. Molecules, 28(10), 4192.
Kłoss, M., et al. (2026). Bromo- and chloro-substituted flavones induce apoptosis and modulate cell death pathways in canine lymphoma and leukemia cells. Frontiers in Veterinary Science, 12, 1318055.
BenchChem. (2025). Efficacy of 6-Bromoquinoline-8-carbonitrile derivatives as antimicrobial agents. BenchChem.
Sharma, A., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 9, S1636-S1653.
A Comparative Benchmarking Guide to the Synthesis of 4-Chloro-6,8-dimethoxy-2-methylquinoline
For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, quinoline scaffolds are of paramount importance, forming the structural core of numerous therapeutic agents. The ta...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, quinoline scaffolds are of paramount importance, forming the structural core of numerous therapeutic agents. The targeted synthesis of specifically substituted quinolines, such as 4-Chloro-6,8-dimethoxy-2-methylquinoline, is a critical step in the development of novel pharmaceuticals. This guide provides an in-depth comparison of plausible synthetic pathways to this target molecule, offering a critical evaluation of each route based on established chemical principles and available experimental data for analogous transformations.
Introduction
4-Chloro-6,8-dimethoxy-2-methylquinoline is a key heterocyclic intermediate, the demand for which is driven by its potential applications in drug discovery. The strategic placement of a chlorine atom at the 4-position provides a reactive handle for nucleophilic substitution, enabling the facile introduction of various functionalities. The methoxy groups at the 6- and 8-positions, along with the methyl group at the 2-position, significantly influence the molecule's electronic properties and steric profile, which are crucial for its interaction with biological targets. This guide will explore and benchmark three potential synthetic pathways, each commencing from the readily available precursor, 2,4-dimethoxyaniline.
Proposed Synthetic Pathways: A Comparative Overview
The synthesis of the target molecule can be logically dissected into two key stages: the formation of the 6,8-dimethoxy-2-methylquinoline core, followed by the chlorination of the 4-position. The primary challenge lies in the regioselective construction of the quinoline ring. Three classical named reactions for quinoline synthesis are considered here: the Combes synthesis, the Doebner-von Miller reaction, and the Conrad-Limpach synthesis.
Pathway
Key Reaction
Precursors
Intermediate
Pros
Cons
Pathway 1
Combes Synthesis
2,4-Dimethoxyaniline, Acetylacetone
2,4-Dimethyl-6,8-dimethoxyquinoline
One-pot quinoline synthesis.
Potential for poor regioselectivity; harsh acidic conditions.
Pathway 2
Doebner-von Miller Reaction
2,4-Dimethoxyaniline, Crotonaldehyde
2-Methyl-6,8-dimethoxyquinoline
Utilizes simple α,β-unsaturated aldehydes.
Complex mechanism, potential for side products and challenging regioselectivity.[1]
Requires high temperatures for cyclization; two-step process to final product.
Pathway 1: The Combes Synthesis Approach
The Combes synthesis offers a direct route to 2,4-disubstituted quinolines through the acid-catalyzed condensation of an aniline with a β-diketone.[3][4]
Reaction Scheme
Caption: Proposed Combes synthesis pathway.
Experimental Protocol (Hypothetical)
Enamine Formation: 2,4-Dimethoxyaniline is reacted with an equimolar amount of acetylacetone, typically with a catalytic amount of acid, to form the enamine intermediate.
Cyclization: The enamine is then treated with a strong acid, such as concentrated sulfuric acid or polyphosphoric acid, and heated to induce cyclization and dehydration, yielding 2,4-dimethyl-6,8-dimethoxyquinoline.[5]
Chlorination: The subsequent chlorination of the 4-position would likely require a separate step, potentially involving oxidation to the N-oxide followed by treatment with a chlorinating agent.
Analysis and Causality
The primary advantage of the Combes synthesis is its directness in forming a disubstituted quinoline. However, the critical challenge is regioselectivity. With a 2,4-disubstituted aniline, electrophilic attack for cyclization can occur at either the 5- or 3-position relative to the amino group. The electron-donating methoxy groups strongly activate the aromatic ring, but steric hindrance from the 2-methoxy group might influence the cyclization position. Studies on methoxy-substituted anilines in Combes-type reactions have shown a preference for the formation of 2-substituted quinolines, which in this case would lead to the undesired regioisomer.[4] Therefore, this pathway carries a significant risk of producing a mixture of isomers, complicating purification and reducing the overall yield of the desired product.
Pathway 2: The Doebner-von Miller Reaction
This reaction involves the synthesis of quinolines from anilines and α,β-unsaturated carbonyl compounds.[6]
Reaction Scheme
Caption: Proposed Doebner-von Miller pathway.
Experimental Protocol (Hypothetical)
Reaction Mixture: 2,4-Dimethoxyaniline is reacted with crotonaldehyde in the presence of a strong acid catalyst, such as hydrochloric acid or sulfuric acid, and often an oxidizing agent.[7]
Heating: The mixture is heated to promote the cascade of reactions, including Michael addition, cyclization, dehydration, and oxidation, to form 2-methyl-6,8-dimethoxyquinoline.
Chlorination: The resulting quinoline would then need to be chlorinated at the 4-position.
Analysis and Causality
The Doebner-von Miller reaction is known for its often harsh conditions and the potential for the formation of complex mixtures and polymeric byproducts.[7] The regioselectivity with substituted anilines can be unpredictable.[1] For electron-rich anilines, such as 2,4-dimethoxyaniline, the reaction may proceed with poor control, leading to a mixture of products. While this pathway could theoretically yield the desired 2-methylquinoline core, the expected low yield and purification challenges make it a less favorable option for a clean and efficient synthesis.
Pathway 3: The Conrad-Limpach Synthesis followed by Chlorination
This two-step approach first constructs a 4-hydroxyquinoline intermediate, which is then chlorinated to yield the final product. This is often a more controlled and higher-yielding approach.[2]
Reaction Scheme
Caption: Proposed Conrad-Limpach pathway.
Experimental Protocol
Step 1: Synthesis of 6,8-Dimethoxy-2-methylquinolin-4-ol (via Conrad-Limpach)
Condensation: A mixture of 2,4-dimethoxyaniline and ethyl acetoacetate is heated, often with a catalytic amount of acid, to form the corresponding β-aminoacrylate intermediate.
Cyclization: The intermediate is then heated to a high temperature (typically around 250 °C) in a high-boiling solvent like diphenyl ether or Dowtherm A to effect cyclization to 6,8-dimethoxy-2-methylquinolin-4-ol.[8][9] The high temperature is necessary to overcome the activation energy for the intramolecular cyclization.
Step 2: Chlorination of 6,8-Dimethoxy-2-methylquinolin-4-ol
Reaction Setup: The dried 6,8-dimethoxy-2-methylquinolin-4-ol is suspended in phosphorus oxychloride (POCl₃).
Heating: The mixture is heated to reflux (around 110 °C) for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[10]
Work-up: After completion, the excess POCl₃ is removed under reduced pressure, and the residue is carefully quenched with ice water. The aqueous solution is then neutralized with a base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the crude product.
Purification: The crude 4-Chloro-6,8-dimethoxy-2-methylquinoline can be purified by recrystallization from a suitable solvent or by column chromatography.
Analysis and Causality
The Conrad-Limpach synthesis is generally a reliable method for the preparation of 4-hydroxyquinolines.[2] The initial condensation to the β-aminoacrylate is typically efficient. The high-temperature cyclization is the critical step, and while the conditions are harsh, the reaction is often clean, leading to a single major product. The subsequent chlorination of the 4-hydroxy group with reagents like POCl₃ is a standard and high-yielding transformation.[11][12] This pathway offers better control over the regiochemistry compared to the Combes and Doebner-von Miller reactions for this specific substitution pattern, making it the most promising route for the synthesis of 4-Chloro-6,8-dimethoxy-2-methylquinoline.
Conclusion and Recommendation
Based on the analysis of the three proposed synthetic pathways, the Conrad-Limpach synthesis followed by chlorination (Pathway 3) emerges as the most strategically sound and likely to be the highest-yielding route for the preparation of 4-Chloro-6,8-dimethoxy-2-methylquinoline. While the Combes and Doebner-von Miller reactions offer more direct approaches to the quinoline core, they are fraught with significant regioselectivity challenges and the potential for low yields and complex product mixtures, particularly with an electron-rich and asymmetrically substituted aniline like 2,4-dimethoxyaniline.
The Conrad-Limpach pathway provides a more controlled, two-step sequence that is well-precedented for the synthesis of 4-hydroxyquinolines, which are readily converted to the desired 4-chloro derivatives. For researchers and drug development professionals seeking a reliable and scalable synthesis of 4-Chloro-6,8-dimethoxy-2-methylquinoline, the Conrad-Limpach approach is the recommended starting point for experimental investigation.
References
IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
PubMed. Skraup-Doebner-Von Miller quinoline synthesis revisited: reversal of the regiochemistry for gamma-aryl-beta,gamma-unsaturated alpha-ketoesters. [Link]
ResearchGate. Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters | Request PDF. [Link]
ResearchSpace. Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. [Link]
ResearchGate. Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways | Request PDF. [Link]
A Guide to the Safe Disposal of 4-Chloro-6,8-dimethoxy-2-methylquinoline
This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 4-Chloro-6,8-dimethoxy-2-methylquinoline. As researchers and drug development professionals, our commitment to safety extends...
Author: BenchChem Technical Support Team. Date: April 2026
This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 4-Chloro-6,8-dimethoxy-2-methylquinoline. As researchers and drug development professionals, our commitment to safety extends beyond the bench to include the entire lifecycle of the chemicals we handle. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a culture of safety and environmental responsibility in your laboratory.
Hazard Assessment and Risk Mitigation
Understanding the potential hazards of 4-Chloro-6,8-dimethoxy-2-methylquinoline is foundational to its safe handling and disposal. Based on data from related halogenated and quinoline-based compounds, a conservative approach to its hazard profile is warranted.
Table 1: Anticipated Hazard Profile and Corresponding Safety Measures
Hazard Category
Potential Hazard
Recommended Action
Acute Toxicity
Harmful if swallowed, inhaled, or in contact with skin.[6][7]
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and eye/face protection.[1][6] All handling should occur in a well-ventilated area, preferably a chemical fume hood.[6]
Avoid direct contact. In case of contact, wash the affected area thoroughly with soap and water.[9] Contaminated clothing should be removed and laundered before reuse.
Wear safety glasses or goggles. If contact occurs, flush eyes with water for several minutes and seek immediate medical attention.[2][6]
Environmental Hazard
Potentially toxic to aquatic life with long-lasting effects.[7]
Prevent release to the environment.[4] Do not dispose of down the drain.[1][5]
Incompatible Materials
Strong oxidizing agents, strong acids, and strong bases.[1][10]
Do not mix with incompatible waste streams.
Hazardous Decomposition Products
Combustion may produce carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas.[1]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling 4-Chloro-6,8-dimethoxy-2-methylquinoline for any purpose, including disposal preparation, the following PPE is mandatory:
Eye/Face Protection: Chemical safety goggles or a face shield.
Hand Protection: Nitrile or other chemically resistant gloves.
Body Protection: A lab coat, long pants, and closed-toe shoes.
Respiratory Protection: All handling of solid material or preparation of waste should be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.[6]
Step-by-Step Disposal Protocol
The guiding principle for the disposal of 4-Chloro-6,8-dimethoxy-2-methylquinoline is waste segregation and containment for professional disposal. As a chlorinated organic compound, it falls under the category of halogenated organic waste.[11][12]
Step 1: Waste Segregation
Solid Waste: Collect any solid 4-Chloro-6,8-dimethoxy-2-methylquinoline waste, including contaminated consumables (e.g., weighing paper, pipette tips, gloves), in a dedicated, properly labeled, and sealable hazardous waste container.
Liquid Waste: Solutions containing 4-Chloro-6,8-dimethoxy-2-methylquinoline should be collected in a separate, labeled, and sealed container intended for halogenated organic liquid waste.
Cross-Contamination: Do not mix this waste stream with non-halogenated solvents or other incompatible waste types.[11] This is critical because mixed waste streams can complicate the disposal process and increase costs.
Step 2: Waste Container Labeling
Proper labeling is a regulatory requirement and essential for safety. The waste container must be clearly and securely labeled with the following information:
The words "Hazardous Waste "
The full chemical name: "4-Chloro-6,8-dimethoxy-2-methylquinoline "
An accurate list of all components in the container, including solvents and their approximate concentrations.
The appropriate hazard pictograms (e.g., acute toxicity, health hazard, environmental hazard).
Step 3: Storage Pending Disposal
Store waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area.
Ensure containers are tightly sealed to prevent leaks or spills.[8]
Keep the storage area away from incompatible materials.[10]
Step 4: Arranging for Professional Disposal
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
The most appropriate disposal method for chlorinated, nitrogen-containing organic compounds is high-temperature incineration at a licensed facility.[1][13] This process ensures the complete destruction of the compound, minimizing its environmental impact.
Provide the disposal contractor with a complete and accurate description of the waste.
Emergency Procedures: Spill and Exposure Management
In Case of a Spill:
Evacuate non-essential personnel from the immediate area.
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Avoid raising dust if the material is solid.[6]
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[6][10]
Decontaminate the spill area with an appropriate solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.
Ventilate the area thoroughly.
In Case of Personal Exposure:
Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]
Skin Contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.[9]
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.[2]
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[2]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 4-Chloro-6,8-dimethoxy-2-methylquinoline.
Caption: Disposal workflow for 4-Chloro-6,8-dimethoxy-2-methylquinoline.